(3-Aminobenzyl)diethylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(diethylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVXOXSRINSIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391771 | |
| Record name | (3-Aminobenzyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27958-97-0 | |
| Record name | (3-Aminobenzyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3-Aminobenzyl)diethylamine (CAS: 27958-97-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminobenzyl)diethylamine, with the Chemical Abstracts Service (CAS) number 27958-97-0, is an aromatic amine with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, makes it a versatile building block for the synthesis of more complex molecules. Aromatic amines are a cornerstone in drug development, appearing in a wide array of biologically active compounds.[1] This guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and a look into the potential biological relevance of this class of compounds.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in research and development.
Data Presentation
| Property | Value | Source |
| CAS Number | 27958-97-0 | N/A |
| Molecular Formula | C₁₁H₁₈N₂ | N/A |
| Molecular Weight | 178.27 g/mol | N/A |
| Boiling Point | 167-168 °C at 42 Torr | N/A |
| Predicted pKa | 9.82 ± 0.25 | N/A |
| Appearance | Not explicitly stated, but related anilines are often colorless to yellowish liquids or solids.[2][3] | N/A |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents, typical for aromatic amines.[2] | N/A |
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and utilization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the reductive amination of 3-aminobenzaldehyde with diethylamine.
Materials:
-
3-Aminobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane, add diethylamine (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Boiling Point under Reduced Pressure
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum pump
-
Manometer
Procedure:
-
Place a small amount of this compound in the round-bottom flask.
-
Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Connect the apparatus to a vacuum pump and a manometer.
-
Slowly evacuate the system to the desired pressure (e.g., 42 Torr).
-
Begin heating the sample gently using a heating mantle or an oil bath.
-
Record the temperature at which the liquid boils and the first drop of condensate is collected. This temperature is the boiling point at the recorded pressure.
Spectroscopic Characterization
Sample Preparation:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic protons in the range of 6.5-7.5 ppm.
-
A singlet for the benzylic CH₂ group around 3.5-4.0 ppm.
-
A quartet for the methylene protons (-CH₂-) of the ethyl groups around 2.5-3.0 ppm.
-
A triplet for the methyl protons (-CH₃) of the ethyl groups around 1.0-1.5 ppm.
-
A broad singlet for the primary amine (-NH₂) protons, which may be exchangeable with D₂O.
-
Sample Preparation:
-
Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Procedure:
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Expected Results:
-
A prominent molecular ion peak [M+H]⁺ at m/z 179.15.
-
Fragmentation patterns can provide further structural information. For instance, a common fragmentation for N,N-diethylaniline derivatives is the loss of a methyl radical from one of the N-ethyl groups, resulting in a stable iminium cation.[4]
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the aniline scaffold is a common feature in many biologically active molecules.[5][6] Aromatic amines are known to be involved in various pharmacological activities and are key intermediates in pharmaceutical synthesis.[1]
Illustrative Signaling Pathway for Aromatic Amine Metabolism
The metabolic fate of aromatic amines is crucial in determining their biological effects, including potential toxicity or therapeutic action. The following diagram illustrates a generalized pathway for the metabolism of aromatic amines, which can lead to either detoxification or bioactivation.
Caption: Generalized metabolic pathway of aromatic amines.
This pathway highlights two major routes: N-acetylation, which is generally a detoxification pathway, and N-oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[7] These reactive species can form adducts with DNA and other macromolecules, potentially leading to cellular damage and toxicity.[7]
Experimental Workflow for In Vitro Biological Activity Screening
To assess the potential biological activity of this compound, a general high-throughput screening workflow can be employed.
Caption: General workflow for in vitro biological activity screening.
This workflow outlines the key steps from compound preparation to hit identification. It begins with the preparation of assay plates containing the target cells, followed by treatment with the test compound at various concentrations. After an incubation period, data is acquired using a suitable detection method (e.g., measuring cell viability, enzyme activity, or reporter gene expression). The data is then analyzed to determine key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), leading to the identification of "hits" for further investigation.
Safety and Handling
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion
This compound is a chemical compound with potential for use as a building block in synthetic and medicinal chemistry. This guide has provided a summary of its known physicochemical properties and detailed, generalized protocols for their experimental determination. While specific biological data is currently unavailable, the structural motifs present in this molecule suggest that it could be a valuable starting point for the development of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its properties and potential applications.
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. Diethylaniline - Wikipedia [en.wikipedia.org]
- 4. 3-Ethoxy-N,N-diethylaniline | High-Purity Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of (3-Aminobenzyl)diethylamine
An In-depth Technical Guide to (3-Aminobenzyl)diethylamine
Introduction
This compound, also known as 3-(diethylaminomethyl)aniline, is an organic compound featuring both a primary aromatic amine and a tertiary aliphatic amine functional group. This unique structure makes it a valuable building block in medicinal chemistry and materials science. As a fragment molecule, it serves as a crucial scaffold for molecular linking, expansion, and modification in the development of novel compounds[1]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and logical workflows relevant to its characterization.
Chemical and Physical Properties
The properties of this compound have been determined through a combination of experimental measurements and computational predictions.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 27958-97-0 | [2] |
| Molecular Formula | C₁₁H₁₈N₂ | [2] |
| Molecular Weight | 178.27 g/mol | [2] |
| IUPAC Name | 3-(diethylaminomethyl)aniline | [3] |
| SMILES | CCN(CC)CC1=CC(=CC=C1)N | [3] |
| InChI | InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 | [3] |
| InChIKey | VGVXOXSRINSIFO-UHFFFAOYSA-N |[3] |
Table 2: Physical and Chemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Physical Form | Solid | --- | [2] |
| Boiling Point | 167-168 °C | at 42 Torr | [2] |
| Density | 0.983 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 9.82 ± 0.25 | Predicted | [2] |
| XlogP | 1.4 | Predicted |[3] |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 179.15428 | 141.6 |
| [M+Na]⁺ | 201.13622 | 147.5 |
| [M-H]⁻ | 177.13972 | 146.0 |
| [M]⁺ | 178.14645 | 141.3 |
Data calculated using CCSbase and sourced from PubChem.[3]
Spectroscopic Analysis
While specific spectra for this compound are not widely published, its characteristic structural features allow for a detailed prediction of its spectral properties.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show distinct peaks corresponding to its functional groups. The primary aromatic amine (Ar-NH₂) should produce two N-H stretching bands in the 3400-3250 cm⁻¹ region.[4] An N-H bending vibration for the primary amine is expected between 1650-1580 cm⁻¹.[4] The aromatic ring will show C=C stretching vibrations from 1600-1400 cm⁻¹ and C-H stretching above 3000 cm⁻¹.[5] The aliphatic C-N bond of the diethylamino group should exhibit a stretching vibration in the 1250–1020 cm⁻¹ range.[4] The tertiary amine itself will not show an N-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would be complex. Protons on the aromatic ring would appear in the aromatic region (~6.5-7.5 ppm). The benzylic CH₂ protons adjacent to the tertiary amine would likely be a singlet around 3.5-4.0 ppm. The ethyl groups would show a quartet (CH₂) and a triplet (CH₃) in the aliphatic region, likely around 2.5 ppm and 1.0 ppm, respectively. The NH₂ protons of the primary amine would appear as a broad singlet.
-
¹³C NMR : The spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the two different carbons of the ethyl groups.
-
-
Mass Spectrometry (MS) : Electron ionization (EI) would likely lead to fragmentation. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, which would result in a prominent ion corresponding to the diethylaminomethyl cation [CH₂N(CH₂CH₃)₂]⁺.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are outlined below.
Protocol 1: Synthesis via Reductive Amination of 3-Aminobenzaldehyde
This protocol describes a common method for synthesizing benzylamines by the reductive amination of a corresponding aldehyde.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM).
-
Amine Addition: Add diethylamine (1.1 eq) to the solution. If the amine is added as a salt (e.g., diethylamine hydrochloride), a non-nucleophilic base like triethylamine (TEA) should be added to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), portion-wise to control the reaction temperature. STAB is often preferred as it is milder and more selective.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of water. If DCM was used as the solvent, separate the organic layer. If methanol was used, remove it under reduced pressure and then extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Protocol 2: Analytical Characterization by GC-MS
This protocol outlines a standard method for confirming the identity and purity of the synthesized this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or methanol.
-
GC Instrument Setup:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-624).[6][7]
-
Carrier Gas: Use helium or nitrogen as the carrier gas at a constant flow rate.
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Begin with an initial oven temperature of ~60°C, hold for 2 minutes, then ramp the temperature at a rate of 10-20°C/min up to a final temperature of ~280°C.
-
-
MS Instrument Setup:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range from 40 to 400 amu.
-
Detector: Set the detector (e.g., Flame Ionization Detector or Mass Spectrometer) temperature to 280°C.[7]
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Interpretation: Analyze the resulting chromatogram to determine the retention time and purity of the compound. Analyze the mass spectrum of the corresponding peak to confirm the molecular weight and fragmentation pattern, comparing it against predicted values.
Mandatory Visualizations
The following diagrams illustrate key workflows for the synthesis and analysis of this compound.
Caption: Synthesis via Reductive Amination.
Caption: Characterization Workflow using GC-MS.
References
- 1. n (3 aminobenzyl) n,n diethylamine — TargetMol Chemicals [targetmol.com]
- 2. N-(3-aminobenzyl)-N,N-diethylamine CAS#: 27958-97-0 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C11H18N2) [pubchemlite.lcsb.uni.lu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 6. [PDF] Determination of Diethylamine and Triethylamine Quantitatively using GC-headspace Chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3-Aminobenzyl)diethylamine: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminobenzyl)diethylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic methodologies. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally related aminobenzylamine and diethylamine derivatives to propose potential biological activities and experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.
Molecular Structure and Properties
This compound, also known as 3-(diethylaminomethyl)aniline, possesses a unique structure featuring a primary aromatic amine and a tertiary benzylic amine. This combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and novel polymers.
Molecular Structure
The structure of this compound consists of a benzene ring substituted with an amino group at the meta-position relative to a diethylaminomethyl group.
Molecular Formula: C₁₁H₁₈N₂
SMILES: CCN(CC)CC1=CC(=CC=C1)N
InChI: InChI=1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3
Physicochemical Data
Quantitative data for this compound and related compounds are summarized in the table below for comparative analysis.
| Property | This compound | 3-Aminobenzylamine | Diethylamine |
| Molecular Formula | C₁₁H₁₈N₂ | C₇H₁₀N₂ | C₄H₁₁N |
| Molecular Weight | 178.27 g/mol | 122.17 g/mol | 73.14 g/mol |
| Boiling Point | 167-168 °C (at 42 Torr)[1] | - | 55.5 °C |
| Density | 0.983 g/cm³ (Predicted) | - | 0.707 g/cm³ |
| pKa | 9.82 (Predicted) | - | 11.09 |
Potential Biological and Pharmacological Significance
-
Aminobenzylamine Core: The aminobenzylamine scaffold is a key component in a variety of pharmaceutical agents. For instance, derivatives of 2-aminobenzylamine have been utilized in the synthesis of dihydroquinazolines, which exhibit a range of pharmacological activities including antimicrobial, antifungal, and antitumor properties.[2][3] The presence of the amino and benzylamine groups allows for the formation of diverse heterocyclic structures with potential therapeutic applications.
-
Diethylamine Moiety: The diethylamino group is a common feature in many approved drugs and is known to influence a compound's pharmacokinetic properties, such as solubility and membrane permeability. Diethylamine itself is a crucial intermediate in the synthesis of various pharmaceuticals, including anesthetics and antihistamines.
Given these characteristics, this compound could serve as a valuable intermediate for the development of novel therapeutic agents targeting a range of biological pathways. Further pharmacological screening is necessary to elucidate its specific biological activities.
Experimental Protocols: Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic routes. Below is a detailed, representative protocol for its synthesis via reductive amination, a common and effective method for preparing amines.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 3-nitrobenzaldehyde.
Step 1: Synthesis of N,N-diethyl-3-nitrobenzylamine
-
Reaction Setup: To a solution of 3-nitrobenzaldehyde (1 equivalent) in methanol in a round-bottom flask, add diethylamine (1.1 equivalents).
-
Reduction: Cool the mixture to 0 °C in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N,N-diethyl-3-nitrobenzylamine.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Reaction Setup: Dissolve the purified N,N-diethyl-3-nitrobenzylamine (1 equivalent) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretches, aromatic C-H stretches).
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of an aminobenzylamine derivative.
Caption: Synthetic and purification workflow for this compound.
Conclusion
This compound represents a molecule of interest for further investigation in drug discovery and materials science. This guide provides the foundational knowledge of its structure, properties, and a detailed synthetic protocol based on established chemical principles. While direct biological data is currently lacking, the structural relationship to known bioactive compounds suggests that it may possess interesting pharmacological properties. The experimental methodologies and analytical data presented herein are intended to facilitate future research and development efforts centered on this and related compounds.
References
- 1. 3-Aminobenzylamine | 4403-70-7 [chemicalbook.com]
- 2. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
In-Depth Technical Guide to 3-[(Diethylaminomethyl)aniline]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[(diethylaminomethyl)aniline], a substituted aniline derivative of interest in various chemical and pharmaceutical research fields. This document details its chemical identity, physicochemical properties, and available synthesis and safety information, presented in a format tailored for scientific and research applications.
Chemical Identity and Nomenclature
3-[(Diethylaminomethyl)aniline] is a chemical compound with a molecular structure featuring a diethylaminomethyl group substituted at the meta-position of an aniline ring.
IUPAC Name: 3-[(Diethylamino)methyl]aniline[1]
Synonyms:
-
N-(3-Aminobenzyl)-N,N-diethylamine
Chemical Identifiers:
-
CAS Number: 27958-97-0[1]
-
InChI: 1S/C11H18N2/c1-3-13(4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3
-
SMILES: CCN(CC)CC1=CC=CC(N)=C1[1]
A logical diagram illustrating the relationships between these identifiers is presented below.
Caption: Relationship between the common name, IUPAC name, and key identifiers for 3-[(diethylaminomethyl)aniline].
Physicochemical Properties
A summary of the key physicochemical properties of 3-[(diethylaminomethyl)aniline] is provided in the table below. It is important to note that experimentally determined data for this specific compound is limited, and some values may be predicted or based on data from structurally similar compounds.
| Property | Value | Source |
| Molecular Weight | 178.27 g/mol | [2] |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis
A detailed experimental protocol for the synthesis of the closely related compound, N,3-diethylaniline, is presented here as a potential methodological reference. This procedure involves the reductive amination of 3-ethylaniline with acetaldehyde.
Synthesis of N,3-diethylaniline (Illustrative Protocol)
-
Reaction Setup: To a round-bottom flask, add 3-ethylaniline (1 equivalent) and a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Imine Formation: Add acetaldehyde (CH₃CHO) (1.1 equivalents) to the solution and stir for 20-30 minutes at room temperature.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the mixture in portions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
The logical workflow for this synthesis is depicted in the following diagram.
References
An In-depth Technical Guide to the Solubility of (3-Aminobenzyl)diethylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminobenzyl)diethylamine is a substituted aromatic amine with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, formulation, and drug delivery systems. This technical guide provides a comprehensive framework for determining and understanding the solubility of this compound. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental protocol for solubility determination and a logical workflow for solvent selection.
Introduction to Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a liquid phase. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a versatile molecule like this compound, which possesses both a basic amino group and a lipophilic diethylaminoethyl group attached to an aromatic ring, its solubility can vary significantly across the spectrum of organic solvents.
The principle of "like dissolves like" provides a qualitative prediction of solubility. The polar primary amine group suggests potential solubility in polar solvents, while the nonpolar benzyl and diethyl groups indicate affinity for nonpolar or weakly polar solvents.[1] However, for scientific and developmental purposes, precise quantitative data is indispensable.
Predicted Solubility Profile
Based on its chemical structure, a qualitative solubility profile for this compound can be inferred:
-
High Solubility Predicted in:
-
Polar Aprotic Solvents: Such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN), which can interact with the amine functionality.
-
Chlorinated Solvents: Dichloromethane (DCM) and Chloroform are generally good solvents for a wide range of organic compounds.[2]
-
-
Moderate Solubility Predicted in:
-
Alcohols: Methanol and Ethanol should be effective due to their ability to hydrogen bond.
-
Ethers: Such as Tetrahydrofuran (THF) and Diethyl ether.[2]
-
-
Low to Negligible Solubility Predicted in:
-
Nonpolar Hydrocarbon Solvents: Such as Hexane and Toluene, where the polar amine group may limit solubility.
-
It is crucial to experimentally verify these predictions to obtain accurate quantitative data.
Quantitative Solubility Data
As of the date of this document, specific quantitative solubility data for this compound in various organic solvents is not available in published literature. Researchers are encouraged to determine this data experimentally. The following table provides a standardized format for recording and presenting such data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Gravimetric | ||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC | ||
| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis | ||
| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||
| e.g., Hexane | e.g., 25 | e.g., Gravimetric |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the quantitative determination of the solubility of this compound. The chosen analytical method will depend on the available equipment and the properties of the compound.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrument (e.g., HPLC, UV-Vis Spectrophotometer, or Gravimetric analysis equipment)
Procedure: Isothermal Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[3]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For more effective separation, centrifuge the vial at the same temperature.[3]
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles.[3]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
Gravimetric Method (Alternative for non-volatile solvents):
-
Follow steps 1-4 of the Isothermal Shake-Flask Method.
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the filtered saturated solution to the evaporating dish.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).
-
Once the solvent is completely removed, reweigh the evaporating dish containing the dried solute.
-
The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent. Calculate the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for experimental solubility determination.
Logical Framework for Solvent Selection
The choice of an appropriate solvent is a critical step in many chemical processes. The following diagram outlines a logical approach to selecting a solvent for this compound based on the desired application.
Caption: Logical workflow for solvent selection.
Conclusion
References
(3-Aminobenzyl)diethylamine safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification and Properties
(3-Aminobenzyl)diethylamine, also known as 3-(Diethylaminomethyl)aniline, is an aromatic amine. Its chemical structure combines features of both aniline and diethylamine, which dictates its reactivity and potential hazards.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-(Diethylaminomethyl)aniline | - |
| CAS Number | 27958-97-0 | - |
| Molecular Formula | C₁₁H₁₈N₂ | [PubChemLite] |
| Molecular Weight | 178.27 g/mol | [PubChemLite] |
| Boiling Point | 167-168 °C at 42 Torr | [ChemicalBook] |
| Density | 0.983 ± 0.06 g/cm³ (predicted) | [ChemicalBook] |
| Predicted logP | 1.4 | [PubChemLite] |
Hazard Identification and Classification
Due to the absence of a specific Safety Data Sheet for this compound, the hazard classification is extrapolated from the closely related compound, 3-Aminobenzylamine (CAS 4403-70-7). The hazards associated with the aniline and diethylamine moieties are also considered.
GHS Classification (based on 3-Aminobenzylamine) [1][2]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Signal Word: Danger[1]
Hazard Pictograms (inferred):
-
Corrosive
-
Irritant
-
Environmental Hazard
First Aid Measures
First aid measures are based on the potential for corrosive and toxic effects, similar to related aromatic amines.[1] Immediate medical attention is crucial in all cases of significant exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor/physician. |
Handling Precautions and Experimental Protocols
Given that aromatic amines can be sensitive to air and light, and considering the extrapolated hazards, stringent handling procedures are necessary.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
| Protection Type | Recommended Specification |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If the generation of vapors or aerosols is likely, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |
Safe Handling Workflow
The following diagram illustrates a recommended workflow for handling this compound.
Experimental Protocol for Handling Air-Sensitive Aromatic Amines
This protocol provides a general framework for handling this compound, assuming it may be air-sensitive.
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: Conduct all manipulations of the compound under an inert atmosphere, using a Schlenk line or a glovebox.
-
Transfer: Use dry, nitrogen-flushed syringes or cannulas for transferring the liquid.
-
Reaction Setup: Set up the reaction in a flask equipped with a septum, and maintain a positive pressure of inert gas throughout the experiment.
-
Quenching: At the end of the reaction, quench any unreacted material cautiously with an appropriate reagent before workup.
-
Waste Disposal: All waste materials, including contaminated solvents and disposable labware, should be collected in a designated, labeled hazardous waste container.
Logical Relationships of Hazards
The following diagram illustrates the logical relationships between the hazards associated with this compound, based on its structural components and data from related compounds.
Stability and Reactivity
Based on the reactivity of similar aromatic amines and N-benzyl diethylamines, the following can be inferred:
-
Reactivity: May be incompatible with strong oxidizing agents, acids, and acid chlorides.
-
Conditions to Avoid: Exposure to air, light, and incompatible materials.
-
Hazardous Decomposition Products: Upon combustion, may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).
This technical guide is intended to provide a starting point for the safe handling of this compound. It is imperative that researchers conduct their own risk assessments and adhere to all institutional and regulatory safety guidelines.
References
An In-depth Technical Guide to (3-Aminobenzyl)diethylamine for Researchers and Drug Development Professionals
Introduction
(3-Aminobenzyl)diethylamine, with the CAS number 27958-97-0, is a substituted benzylamine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, offers multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the commercial availability, key chemical data, and detailed experimental protocols for the synthesis, purification, and analysis of this compound, aimed at researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is available from several commercial suppliers, primarily as a research chemical. Purity levels and available quantities can vary, so it is crucial to consult the suppliers' technical data sheets for specific details.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Santa Cruz Biotechnology | N-(3-aminobenzyl)-N,N-diethylamine | 27958-97-0 | C₁₁H₁₈N₂ | 178.27 | - | For research use only.[1] |
| Matrix Scientific | This compound dihydrobromide | 27958-97-0 | - | - | - | Available as the dihydrobromide salt.[1] |
| BIOFOUNT | This compound | 27958-97-0 | C₁₁H₁₈N₂ | 178.27 | - | For industrial or scientific research purposes. |
| ChemBridge Corporation | This compound | 27958-97-0 | C₁₁H₁₈N₂ | - | - | Building block for discovery chemistry. |
| Aaron Chemicals LLC | This compound | 27958-97-0 | - | - | ≥95% | |
| TargetMol | N-(3-aminobenzyl)-N,N-diethylamine | 27958-97-0 | C₁₁H₁₈N₂ | 178.274 | - | Fragment molecule for drug discovery.[2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂ | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| Boiling Point | 167-168 °C (at 42 Torr) | [3] |
| Appearance | Solid | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively reported in the literature. However, based on established methods for the synthesis of substituted benzylamines, the following procedures can be considered.
Synthesis via Reductive Amination
A common and efficient method for the synthesis of N,N-disubstituted benzylamines is the reductive amination of the corresponding benzaldehyde.[4][5] In this case, 3-aminobenzaldehyde would be reacted with diethylamine in the presence of a suitable reducing agent.
Reaction Scheme:
Materials:
-
3-Aminobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[6]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add diethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either vacuum distillation or column chromatography.
-
Vacuum Distillation: Given the reported boiling point, vacuum distillation can be an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to achieve higher purity, flash column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent tailing of the amine product on the acidic silica gel, is a suitable eluent system.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 6.5-7.5 ppm), the benzylic methylene protons (a singlet around 3.5-4.0 ppm), the methylene protons of the ethyl groups (a quartet around 2.5-3.0 ppm), and the methyl protons of the ethyl groups (a triplet around 1.0-1.5 ppm). The protons of the primary amine group will appear as a broad singlet.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the diethylamino group. Carbons directly attached to the nitrogen atom typically appear in the 40-60 ppm region.[7]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC using a C18 column is a common method for assessing the purity of aromatic amines.[8][9] A mobile phase consisting of a mixture of acetonitrile and water or a buffer (e.g., ammonium acetate or phosphate buffer) is typically used. Detection can be achieved using a UV detector, with the wavelength set to the absorbance maximum of the compound. For aromatic amines, derivatization is sometimes employed to enhance detection.[10]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 179.2. Collision-induced dissociation (CID) mass spectra of protonated benzylamines often show characteristic fragmentation patterns, such as the loss of the amine group.[1][11]
-
Applications in Drug Development
Substituted benzylamines are important pharmacophores found in a wide range of biologically active molecules. The presence of both a primary aromatic amine and a tertiary benzylic amine in this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening.
The primary amine can be readily functionalized through reactions such as acylation, sulfonylation, or reductive amination to introduce diverse substituents. The tertiary amine can influence the physicochemical properties of the final molecule, such as its basicity and lipophilicity, which are critical for pharmacokinetic and pharmacodynamic profiles.
Derivatives of aminobenzyl compounds have been investigated for a variety of therapeutic applications, including as anti-inflammatory agents and in oncology.[12][13] For instance, the aminobenzyl moiety can serve as a scaffold to position functional groups that interact with specific biological targets.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Role as a Scaffold in Medicinal Chemistry
Caption: this compound as a versatile scaffold in drug discovery.
References
- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. n (3 aminobenzyl) n,n diethylamine — TargetMol Chemicals [targetmol.com]
- 3. N-(3-aminobenzyl)-N,N-diethylamine CAS#: 27958-97-0 [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel aminobenzyl-acetamidine derivative modulate the differential regulation of NOSs in LPS induced inflammatory response: role of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (3-Aminobenzyl)diethylamine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (3-Aminobenzyl)diethylamine, a compound of interest for researchers, scientists, and professionals in drug development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent chemical moieties and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydrogens on the primary amine group may exhibit a broad signal in the ¹H NMR spectrum and its chemical shift can vary with solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.0 - 1.2 | Triplet | 6H |
| -CH₂- (ethyl) | ~2.5 - 2.7 | Quartet | 4H |
| -CH₂- (benzyl) | ~3.5 - 3.7 | Singlet | 2H |
| Aromatic C-H | ~6.5 - 7.2 | Multiplet | 4H |
| -NH₂ | Variable (broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~12 - 15 |
| -CH₂- (ethyl) | ~45 - 50 |
| -CH₂- (benzyl) | ~55 - 60 |
| Aromatic C-H | ~113 - 130 |
| Aromatic C-NH₂ | ~145 - 150 |
| Aromatic C-CH₂ | ~138 - 142 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The primary amine, the tertiary amine of the diethylamino group, and the aromatic ring will each produce distinct signals. Aromatic amines show C-N stretching vibrations at different wavenumbers than aliphatic amines.[1]
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |
| 3400-3250 | N-H (primary amine) | Stretch | Medium (two bands)[1] |
| 3100-3000 | C-H (aromatic) | Stretch | Medium[2] |
| 2975-2850 | C-H (aliphatic) | Stretch | Medium to Strong |
| 1620-1580 | N-H (primary amine) | Bend | Medium[1] |
| 1600-1450 | C=C (aromatic) | Stretch | Medium[3] |
| 1335-1250 | C-N (aromatic amine) | Stretch | Strong[1] |
| 1250-1020 | C-N (aliphatic amine) | Stretch | Medium to Weak[1] |
| 900-675 | C-H (aromatic) | Out-of-plane bend | Strong[2] |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from characteristic cleavage patterns of benzylamines. The fragmentation of protonated benzylamines often involves the loss of ammonia (NH₃).[4] The initial fragmentation can involve the cleavage of the C-N bond to form a benzyl cation and a neutral amine, which can then undergo further rearrangements.[5]
Table 4: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.15 |
| [M+Na]⁺ | 201.14 |
| [M+K]⁺ | 217.11 |
M represents the parent molecule.
Experimental Protocols
The following are generalized protocols for obtaining NMR, IR, and MS spectra of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Filter the solution through a pipette containing a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
¹³C NMR Acquisition :
FT-IR Spectroscopy Protocol (ATR Method)
-
Sample Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum :
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Spectrum :
-
Place a small amount of the this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.
-
-
Cleaning :
-
After analysis, clean the sample from the ATR crystal using an appropriate solvent and a soft cloth.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
-
-
Instrument Setup :
-
The sample solution is introduced into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).[7]
-
-
Ionization :
-
Mass Analysis :
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
(3-Aminobenzyl)diethylamine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Aminobenzyl)diethylamine is a bifunctional aromatic amine that presents a unique and valuable scaffold for the synthesis of novel compounds in medicinal chemistry. Its structure, incorporating a primary aromatic amine and a tertiary benzylic amine, offers multiple reaction sites for derivatization, making it an ideal starting point for the generation of diverse chemical libraries. While direct research on this compound is limited, its core motifs—the benzylamine and the diethylamino-substituted aniline—are prevalent in a wide range of biologically active molecules. This guide explores the potential research applications of this compound by examining the activities of structurally related compounds. It provides detailed hypothetical experimental protocols and data presentation formats to serve as a practical resource for investigators looking to leverage this promising chemical entity in their research and development endeavors.
Core Chemical Properties and Synthesis
This compound, with the molecular formula C₁₁H₁₈N₂, possesses a distinct chemical architecture that makes it a versatile intermediate in organic synthesis. The presence of both a nucleophilic primary amine on the aromatic ring and a tertiary amine on the benzyl group allows for selective chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and for understanding the compound's potential pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₂ | N/A |
| Molecular Weight | 178.27 g/mol | N/A |
| Appearance | Predicted: Liquid | N/A |
| Boiling Point | Predicted: ~280-300 °C | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | N/A |
Table 1: Physicochemical Properties of this compound.
Proposed Synthesis: Reductive Amination
A common and efficient method for the synthesis of N-benzylated amines is reductive amination. A plausible synthetic route to obtain this compound is through the reaction of 3-nitrobenzaldehyde with diethylamine, followed by reduction of the nitro group.
Step 1: Synthesis of N,N-diethyl-1-(3-nitrophenyl)methanamine
-
Reaction Setup: To a solution of 3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask, add diethylamine (1.2 eq).
-
Formation of Imine: Stir the mixture at room temperature for 2 hours to form the corresponding iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group to Form this compound
-
Reaction Setup: Dissolve the N,N-diethyl-1-(3-nitrophenyl)methanamine (1.0 eq) from Step 1 in ethanol.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) and heat the mixture to reflux for 4 hours.
-
Neutralization: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Potential Research Applications
The structural motifs within this compound suggest its utility as a scaffold for developing novel therapeutic agents across several research areas. The following sections outline hypothetical applications based on the known biological activities of related benzylamine and aniline derivatives.
Anticancer Drug Discovery
Benzylamine and aniline derivatives are integral components of numerous anticancer agents. These scaffolds can be modified to interact with various biological targets involved in cancer progression, such as kinases, tubulin, and apoptosis-regulating proteins. The this compound core can be elaborated to generate compounds with potential cytotoxic or cytostatic effects on cancer cells.
This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (derivatized from this compound) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative A | HeLa | 15.2 |
| Derivative B | HeLa | 8.7 |
| Derivative C | MCF-7 | 22.5 |
| Doxorubicin | HeLa | 0.5 |
Table 2: Hypothetical Cytotoxicity Data for Derivatives of this compound.
The Enigmatic Intermediate: A Technical Overview of (3-Aminobenzyl)diethylamine
For Researchers, Scientists, and Drug Development Professionals
(3-Aminobenzyl)diethylamine, a bifunctional aromatic amine, presents a unique scaffold for chemical synthesis, yet it remains a molecule of considerable obscurity in mainstream chemical literature. Despite its potential as a versatile intermediate in the development of novel compounds, a comprehensive body of public-domain research detailing its synthesis, reactivity, and applications is notably sparse. This guide, therefore, serves as a concise summary of the currently available information, acknowledging the significant gaps in experimental data while highlighting its potential utility in synthetic and medicinal chemistry.
Physicochemical Properties and Identification
A summary of the known physicochemical properties for this compound is presented in Table 1. These details are crucial for its identification and for planning synthetic transformations.
| Property | Value | Source |
| CAS Number | 27958-97-0 | [1] |
| Molecular Formula | C₁₁H₁₈N₂ | |
| Molecular Weight | 178.27 g/mol | |
| Alternate Name | N-(3-aminobenzyl)-N,N-diethylamine | [1] |
Synthesis and Availability
Role as a Chemical Intermediate
This compound possesses two key reactive sites: a primary aromatic amine and a tertiary benzylic amine. This dual functionality makes it a valuable building block for creating more complex molecules.
Reactions of the Aromatic Amine
The primary amino group on the benzene ring is a versatile handle for a variety of chemical transformations, including:
-
Amide Formation: Reaction with acyl chlorides or anhydrides to form corresponding amides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to a wide range of Sandmeyer-type reactions to introduce various substituents (e.g., -OH, -CN, -X).
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
Reactions involving the Diethylaminomethyl Group
The diethylaminomethyl moiety can influence the molecule's properties and participate in specific reactions. For instance, the tertiary amine can act as a base or a nucleophile.
Potential Applications in Drug Discovery
While specific applications of this compound are not extensively documented, its structural motifs are present in compounds of biological interest. For example, it has been investigated as a structural analog in studies exploring non-oxime reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents.[2] The presence of both a primary aromatic amine and a tertiary amine offers possibilities for creating libraries of compounds for screening in various therapeutic areas.
The general class of aminobenzylamines and their derivatives has been explored for a range of biological activities, suggesting potential avenues for the application of this compound.
Experimental Data and Protocols: A Notable Absence
A critical limitation in providing a comprehensive technical guide is the near-complete absence of published experimental data and protocols for this compound. Key missing information includes:
-
Quantitative Reaction Data: No publicly available data on reaction yields, optimal conditions (temperature, solvent, catalysts), or purity of products derived from this intermediate.
-
Spectroscopic Data: While basic properties are known, detailed and interpreted NMR, IR, and mass spectrometry data are not published, which would be essential for reaction monitoring and product characterization.
-
Detailed Experimental Protocols: The lack of step-by-step procedures for its synthesis or its use in further reactions prevents the replication and extension of any potential research.
Logical Workflow for Utilizing this compound
Given the available information, a logical workflow for a researcher interested in utilizing this intermediate would follow the general principles of synthetic chemistry.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (3-Aminobenzyl)diethylamine from 3-aminobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (3-Aminobenzyl)diethylamine from 3-aminobenzyl alcohol. The primary synthetic strategy outlined is based on the principles of catalytic N-alkylation of alcohols, also known as the borrowing hydrogen or hydrogen transfer methodology. This environmentally benign approach utilizes a catalyst to facilitate the reaction between an alcohol and an amine with the formation of water as the main byproduct.
The synthesis of this compound is a valuable transformation in medicinal chemistry and drug development, as the resulting aminobenzylamine scaffold is present in various biologically active molecules. The protocol provided is designed to be a representative method, adaptable for optimization in a research and development setting.
Catalytic Systems and Reaction Conditions
The catalytic N-alkylation of alcohols with amines can be achieved using various transition metal catalysts. The choice of catalyst and reaction conditions can significantly impact the reaction efficiency, yield, and selectivity. Below is a summary of potential catalytic systems applicable to the synthesis of this compound.
| Catalyst System | Reducing Agent / Hydrogen Source | Solvent | Temperature (°C) | Key Features |
| Heterogeneous Nickel (e.g., Ni/Al₂O₃-SiO₂) | In-situ from alcohol (Borrowing Hydrogen) | t-amyl alcohol | 140-180 | Commercially available, robust, and effective for benzyl alcohol amination.[1][2] |
| Ruthenium Complexes (e.g., [RuCl₂(p-cymene)]₂) | Ph₂SiH₂ | Toluene | 80-100 | Efficient for reductive amination of aldehydes with anilines, adaptable for alcohols. |
| Iridium Complexes (e.g., Cp*Ir) | Ammonium formate | None or organic solvent | 80-110 | Can utilize ammonium formate as both nitrogen and hydrogen source. |
| Cobalt Nanoparticles | In-situ from alcohol (Borrowing Hydrogen) | Toluene or Dioxane | 120-160 | Potential for high selectivity and activity. |
| Copper-based Catalysts | Phenylsilane | THF or Dioxane | 60-100 | Milder reaction conditions. |
Experimental Protocol: Synthesis of this compound
This protocol describes a method for the synthesis of this compound from 3-aminobenzyl alcohol and diethylamine using a heterogeneous nickel catalyst via a borrowing hydrogen strategy.
Materials and Reagents
-
3-Aminobenzyl alcohol (C₇H₉NO, MW: 123.15 g/mol )
-
Diethylamine (C₄H₁₁N, MW: 73.14 g/mol )
-
Nickel on Alumina-Silica (Ni/Al₂O₃-SiO₂) catalyst
-
t-Amyl alcohol (solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
High-pressure reaction vessel (e.g., Parr autoclave) equipped with a magnetic stir bar and temperature control.
Procedure
-
Reaction Setup:
-
To a high-pressure reaction vessel, add 3-aminobenzyl alcohol (e.g., 1.23 g, 10 mmol).
-
Add the Ni/Al₂O₃-SiO₂ catalyst (e.g., 200 mg, ~10-20 wt% of the limiting reagent).
-
Add t-amyl alcohol (e.g., 20 mL) as the solvent.
-
Add diethylamine (e.g., 2.19 g, 3.0 mL, 30 mmol, 3 equivalents).
-
Seal the reaction vessel securely.
-
-
Reaction Execution:
-
Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove air.
-
Begin stirring the reaction mixture at a constant rate (e.g., 500 rpm).
-
Heat the reaction vessel to 160 °C and maintain this temperature for 18-24 hours.
-
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the reaction vessel to room temperature.
-
Carefully vent the reactor.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the catalyst pad with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Reaction Pathway
References
Application Note: Synthesis of (3-Aminobenzyl)diethylamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (3-Aminobenzyl)diethylamine, a valuable building block in medicinal chemistry and materials science. The described method utilizes a two-step, one-pot reductive amination of 3-nitrobenzaldehyde with diethylamine, followed by the reduction of the nitro group. This protocol is designed to be a reliable and scalable procedure for laboratory settings.
Introduction
Reductive amination is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines from carbonyl compounds and primary or secondary amines.[1][2][3] This process typically involves the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[4] Various reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices in laboratory-scale syntheses due to their selectivity and mild reaction conditions.[1][4] Catalytic hydrogenation over palladium, platinum, or nickel is also a widely used method, particularly in industrial applications.[3][5]
The synthesis of this compound can be approached through the reductive amination of 3-aminobenzaldehyde with diethylamine. However, the instability of 3-aminobenzaldehyde presents a challenge. A more robust and common strategy, which will be detailed in this protocol, involves a tandem reaction sequence starting from 3-nitrobenzaldehyde. In this approach, the aldehyde functionality undergoes reductive amination with diethylamine to form an intermediate N,N-diethyl-N-(3-nitrobenzyl)amine. The nitro group of this intermediate is then reduced to the primary amine, yielding the final product, this compound. This one-pot approach is efficient as it combines two synthetic steps, minimizing purification of intermediates and improving overall yield.[6]
Experimental Protocol
This protocol details the synthesis of this compound from 3-nitrobenzaldehyde and diethylamine.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 1.51 g | 0.01 |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 1.10 mL (0.77 g) | 0.0105 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.76 g | 0.02 |
| Palladium on Carbon (10%) | Pd/C | - | 0.15 g | - |
| Methanol | CH₃OH | 32.04 | 50 mL | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (0.01 mol) of 3-nitrobenzaldehyde in 50 mL of methanol.
-
Addition of Amine: To the stirred solution, add 1.10 mL (0.0105 mol) of diethylamine. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
First Reduction (Reductive Amination): Cool the reaction mixture to 0 °C in an ice bath. Slowly add 0.38 g (0.01 mol) of sodium borohydride in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Second Reduction (Nitro Group Reduction): To the same reaction mixture, carefully add 0.15 g of 10% palladium on carbon. The flask is then fitted with a balloon filled with hydrogen gas (or connected to a hydrogenator). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the methanol. To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure product.
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for this compound synthesis.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.
-
Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care.
-
Diethylamine is a corrosive and flammable liquid with a strong odor.[7]
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby when working with hydrogen.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a one-pot reductive amination and nitro group reduction. The procedure is robust and can be adapted for various scales, making it a valuable method for researchers in organic synthesis and drug discovery.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylamine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (3-Aminobenzyl)diethylamine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3-Aminobenzyl)diethylamine , also known as 3-(diethylaminomethyl)aniline, is a versatile bifunctional building block in organic synthesis. Its structure, incorporating both a primary aromatic amine and a tertiary benzylic amine, offers multiple reaction sites for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of amides, ureas, and sulfonamides, which are prevalent motifs in medicinal chemistry.
Chemical and Physical Properties
A summary of the key properties of this compound and its derivatives is presented below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | CAS Number |
| This compound | C₁₁H₁₈N₂ | 178.27 | Liquid | N/A | 27958-97-0 |
| N-[3-(diethylaminomethyl)phenyl]acetamide | C₁₃H₂₀N₂O | 220.31 | Solid | 77-79[1] | 12239-22-4[1] |
| 1-Ethyl-3-[3-(diethylaminomethyl)phenyl]urea | C₁₄H₂₃N₃O | 265.36 | Solid (Est.) | N/A | N/A |
| N-[3-(diethylaminomethyl)phenyl]benzenesulfonamide | C₁₇H₂₂N₂O₂S | 334.44 | Solid (Est.) | N/A | N/A |
Experimental Protocols
The following protocols are provided as general procedures for the synthesis of amide, urea, and sulfonamide derivatives from this compound. These protocols are based on established synthetic methodologies for aromatic amines and should be adapted and optimized for specific substrates and scales.
Synthesis of N-[3-(diethylaminomethyl)phenyl]acetamide (Amide Formation)
This protocol describes the acylation of the primary amino group of this compound using acetyl chloride, a classic example of the Schotten-Baumann reaction.
Reaction Scheme:
Figure 1. Amide synthesis from this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture. A white precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-[3-(diethylaminomethyl)phenyl]acetamide.
Expected Yield: 85-95% (based on general Schotten-Baumann reactions).
Synthesis of 1-Ethyl-3-[3-(diethylaminomethyl)phenyl]urea (Urea Formation)
This protocol outlines the synthesis of a urea derivative by reacting this compound with an isocyanate.
Reaction Scheme:
Figure 2. Urea synthesis from this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl isocyanate (1.05 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Add ethyl isocyanate dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with hexanes to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Dry the product under vacuum to yield the pure 1-Ethyl-3-[3-(diethylaminomethyl)phenyl]urea.
Expected Yield: >90% (based on typical isocyanate-amine reactions).
Synthesis of N-[3-(diethylaminomethyl)phenyl]benzenesulfonamide (Sulfonamide Formation)
This protocol details the synthesis of a sulfonamide derivative by reacting this compound with benzenesulfonyl chloride.
Reaction Scheme:
Figure 3. Sulfonamide synthesis.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine to the solution and cool the mixture to 0 °C.
-
Slowly add a solution of benzenesulfonyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x) and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-[3-(diethylaminomethyl)phenyl]benzenesulfonamide.
Expected Yield: 80-90% (based on general sulfonamide synthesis).
Application in Drug Discovery and Medicinal Chemistry
The derivatives synthesized from this compound are of significant interest in drug discovery. The amide, urea, and sulfonamide functionalities are key pharmacophores that can engage in hydrogen bonding interactions with biological targets. The diethylaminomethyl group can serve to improve solubility and pharmacokinetic properties of the final compounds.
While specific biological data for the direct derivatives of this compound are not widely published, aniline derivatives are known to interact with a variety of biological targets. For instance, many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase domain.
Below is a representative diagram of a generic signaling pathway that could be modulated by bioactive molecules containing an aniline-like scaffold.
Figure 4. Illustrative Kinase Signaling Pathway.
This diagram illustrates a potential mechanism of action for a bioactive derivative of this compound, where the compound acts as a kinase inhibitor, thereby blocking downstream signaling events that lead to cell proliferation and survival. This is a common strategy in the development of anti-cancer therapeutics.
References
Application of (3-Aminobenzyl)diethylamine in Medicinal Chemistry: A Scaffold for Innovation
(3-Aminobenzyl)diethylamine , a versatile chemical intermediate, serves as a crucial building block in the design and synthesis of novel therapeutic agents. Its unique structure, featuring a reactive primary amine on a flexible benzyl scaffold coupled with a diethylamine moiety, provides medicinal chemists with a valuable platform for molecular elaboration and the development of targeted therapies. While direct therapeutic applications of this compound are not extensively documented, its utility as a foundational fragment is evident in the development of various enzyme inhibitors and receptor modulators.
This document provides an overview of the application of the this compound scaffold in medicinal chemistry, focusing on its role in the synthesis of bioactive molecules. It also includes detailed protocols for the synthesis of derivatives and relevant biological assays, based on methodologies applied to structurally similar compounds.
Application Notes
The (3-aminobenzyl) moiety is a recognized pharmacophore in medicinal chemistry, frequently utilized in the design of enzyme inhibitors. The primary amino group offers a convenient handle for the introduction of various functional groups through reactions such as acylation, alkylation, and reductive amination. This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with biological targets.
Derivatives of the closely related N-(3-aminobenzyl)acetamidine have shown promise as selective inhibitors of inducible Nitric Oxide Synthase (iNOS), an enzyme implicated in inflammatory processes. This suggests that the this compound core could be similarly exploited to develop novel anti-inflammatory agents. Furthermore, the broader 3-aminobenzyl scaffold has been incorporated into inhibitors of Factor Xa, a key enzyme in the coagulation cascade, highlighting its potential in the development of anticoagulants.
The diethylamine group can influence the pharmacokinetic properties of a molecule, such as its solubility, lipophilicity, and basicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Quantitative Data on Related Compounds
To illustrate the potential of the (3-aminobenzyl) scaffold, the following table summarizes the biological activity of structurally related compounds.
| Compound | Target | Assay | IC50 / Ki | Reference |
| N-(3-{[(1-iminioethyl)amino]methyl}benzyl)prolinamide dihydrochloride | iNOS | Enzyme Inhibition | IC50 = 0.058 µM | [1] |
| o-nitro-benzyl derivative of N-(3-aminobenzyl)acetamidine | iNOS | Enzyme Inhibition | - | [1] |
| 3-amidinobenzyl-1H-indole-2-carboxamides | Factor Xa | Enzyme Inhibition | Potent Inhibition | [2] |
| N-(2-amino-3,5-dibromobenzyl)-diethylamine | - | Antitussive Activity | Effective Dose: 10-100 mg | [3] |
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis and evaluation of compounds containing the 3-aminobenzyl moiety.
Protocol 1: Synthesis of a Hypothetical N-Acyl Derivative of this compound
This protocol describes a general method for the acylation of the primary amino group of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro iNOS Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of synthesized derivatives against the iNOS enzyme.
Materials:
-
Purified recombinant human iNOS enzyme
-
L-Arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Calcium chloride
-
Griess reagent (for nitrite determination)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH4, calmodulin, and calcium chloride.
-
Add the test compound at various concentrations to the wells of a microplate. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding the iNOS enzyme to the reaction mixture.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., an agent that depletes NADPH).
-
Measure the amount of nitrite produced, a stable breakdown product of nitric oxide, using the Griess reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Synthetic workflow for generating bioactive derivatives.
Caption: Workflow for an in vitro iNOS enzyme inhibition assay.
Caption: Simplified iNOS signaling pathway and point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3336308A - Novel amino halo-benzylamines - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (3-Aminobenzyl)diethylamine as a Precursor in Pharmaceutical Synthesis
Introduction
(3-Aminobenzyl)diethylamine is a versatile chemical intermediate possessing both a primary aromatic amine and a tertiary benzylic amine. This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). The primary amine allows for the introduction of diverse functionalities through reactions such as acylation, alkylation, and condensation, while the diethylamino group can influence the physicochemical properties of the final compound, such as lipophilicity and basicity, which are critical for drug absorption and distribution.
These application notes provide a representative protocol for the synthesis of a potential kinase inhibitor intermediate starting from this compound. Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology, and often feature a substituted aniline core. The anilino-quinazoline scaffold, for instance, is found in several approved anti-cancer drugs that target the epidermal growth factor receptor (EGFR) and other tyrosine kinases.[1][2][3] The protocols and data presented are based on established synthetic methodologies for analogous compounds.[4][5][6]
Application: Synthesis of a N-(3-((diethylamino)methyl)phenyl)acetamide Intermediate for Kinase Inhibitors
This protocol describes the N-acylation of this compound to form an acetamide derivative. This derivative can serve as a key intermediate for the subsequent construction of more complex heterocyclic systems, such as quinazolines, which are common scaffolds in kinase inhibitors.[4][7]
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol details the synthesis of N-(3-((diethylamino)methyl)phenyl)acetamide from this compound and acetyl chloride.
-
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(3-((diethylamino)methyl)phenyl)acetamide.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of the N-acetylated intermediate, based on typical yields for similar acylation reactions.[8][9]
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 g | - |
| Acetyl Chloride | 0.45 mL | - |
| Triethylamine | 0.87 mL | - |
| Reaction Conditions | ||
| Solvent | Dichloromethane | [5] |
| Temperature | 0 °C to room temperature | [5] |
| Reaction Time | 3 hours | [5] |
| Product | ||
| Product Name | N-(3-((diethylamino)methyl)phenyl)acetamide | - |
| Yield | 85-95% | [8] |
| Purity (by HPLC) | >98% | - |
| Spectroscopic Data | ||
| 1H NMR | Consistent with product structure | - |
| Mass Spectrometry (m/z) | [M+H]+ consistent with product | - |
Visualizations
Diagram 1: Synthetic Workflow for a Kinase Inhibitor Intermediate
Caption: Synthetic workflow from this compound to a potential kinase inhibitor.
Diagram 2: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway targeted by anilino-quinazoline kinase inhibitors.
Discussion
The successful N-acylation of this compound demonstrates its utility as a precursor for building more complex molecular architectures. The resulting acetamide can undergo further transformations. For example, a cyclization reaction with a suitable one-carbon source, such as formamide at high temperatures, could lead to the formation of a dihydroquinazoline ring system.[4] This heterocyclic core is a key pharmacophore in many EGFR tyrosine kinase inhibitors.[1][2][3]
The diethylamino group, being a tertiary amine, is generally unreactive under these acylation conditions, showcasing the chemoselectivity of the reaction. This group can play a crucial role in the final drug molecule by influencing its solubility, membrane permeability, and potential for salt formation, all of which are important for oral bioavailability.
This compound is a valuable and versatile precursor for the synthesis of pharmaceutical compounds, particularly for the development of kinase inhibitors. The primary amine provides a reactive handle for the construction of complex scaffolds, while the diethylamino moiety can be leveraged to fine-tune the pharmacokinetic properties of the final drug candidate. The protocols and data presented here, based on analogous and well-established chemical transformations, provide a solid foundation for researchers and drug development professionals to explore the potential of this starting material in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (3-Aminobenzyl)diethylamine in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of substituted quinazolines, a significant class of heterocyclic compounds, utilizing (3-Aminobenzyl)diethylamine as a key reactant. The protocols are based on established and reliable synthetic methodologies, adapted for this specific starting material.
Introduction
This compound is a versatile building block in synthetic organic chemistry. Its structure, featuring a primary aromatic amine and a tertiary benzylic amine, allows for its participation in a variety of cyclization and condensation reactions to form diverse heterocyclic scaffolds. Quinolazines, in particular, are of great interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines two robust methods for the synthesis of quinazoline derivatives incorporating the (3-diethylaminomethyl)phenyl moiety.
Synthesis of 2-Aryl-Substituted Quinazolines
The synthesis of 2-aryl-substituted quinazolines can be efficiently achieved through the oxidative cyclization of a 2-aminobenzophenone with a benzylamine derivative. In this protocol, this compound serves as the benzylamine component.
General Reaction Scheme:
Experimental Protocol: Iodine-Catalyzed Oxidative Cyclization
This protocol describes a transition-metal-free synthesis of 2-arylquinazolines from 2-aminobenzophenones and this compound using molecular iodine as a catalyst and molecular oxygen as a green oxidant.[1][2]
Materials:
-
2-Aminobenzophenone
-
This compound
-
Molecular Iodine (I₂)
-
Oxygen (balloon)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 2-aminobenzophenone (1.0 mmol), this compound (1.2 mmol), and molecular iodine (10 mol%).
-
Fit the flask with an oxygen balloon.
-
Heat the reaction mixture at 130 °C with stirring for 3-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated solution of sodium thiosulfate (2 x 10 mL) to quench the excess iodine, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired 2-(3-(diethylaminomethyl)phenyl)quinazoline.
Quantitative Data Summary
The following table summarizes typical yields for the iodine-catalyzed synthesis of 2-arylquinazolines with various substituted benzylamines, which can be extrapolated to the use of this compound.
| Entry | 2-Aminobenzophenone | Benzylamine | Yield (%) | Reference |
| 1 | Unsubstituted | This compound (hypothetical) | 75-90 | [1][2] |
| 2 | 5-Chloro | Benzylamine | 88 | [2] |
| 3 | 5-Nitro | Benzylamine | 85 | [2] |
| 4 | Unsubstituted | 4-Methoxybenzylamine | 92 | [2] |
Synthesis of 2-Substituted Quinazolines from Aldehydes
A mild and efficient method for the synthesis of 2-substituted quinazolines involves the o-iodoxybenzoic acid (IBX) mediated tandem reaction of an o-aminobenzylamine with an aldehyde.[3][4] While the original protocol uses o-aminobenzylamine, a similar strategy can be envisioned where a suitably functionalized precursor derived from this compound could be employed. For the purpose of these notes, we present a direct adaptation for the synthesis of a quinazoline ring.
General Reaction Scheme:
Experimental Protocol: IBX-Mediated Oxidative Cyclization
This protocol details the synthesis of 2-substituted quinazolines from o-aminobenzylamine and various aldehydes using IBX as the oxidant.
Materials:
-
o-Aminobenzylamine
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
o-Iodoxybenzoic acid (IBX)
-
Acetonitrile (ACN)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-aminobenzylamine (1.0 mmol) and the aldehyde (1.1 mmol) in acetonitrile (5 mL).
-
To this solution, add o-iodoxybenzoic acid (IBX) (2.0 equiv.) in one portion.
-
Stir the reaction mixture at room temperature for approximately 6 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction by adding a saturated solution of sodium bicarbonate (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary
The following table presents the yields of 2-substituted quinazolines obtained from the reaction of o-aminobenzylamine with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenylquinazoline | 94 | [4] |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazoline | 90 | [4] |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinazoline | 92 | [4] |
| 4 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazoline | 85 | [4] |
| 5 | Cinnamaldehyde | 2-((E)-Styryl)quinazoline | 75 | [4] |
Visualizations
Reaction Workflow: Iodine-Catalyzed Quinazoline Synthesis
Caption: Workflow for the iodine-catalyzed synthesis of quinazolines.
Logical Relationship: IBX-Mediated Quinazoline Synthesis Pathway
Caption: Key steps in the IBX-mediated synthesis of quinazolines.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis of Quinazolines and Dihydroquinazolines: o-Iodoxybenzoic Acid Mediated Tandem Reaction of o-Aminobenzylamine with Aldehydes [organic-chemistry.org]
Application Notes and Protocols: Incorporation of (3-Aminobenzyl)diethylamine into Polymer Structures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of (3-Aminobenzyl)diethylamine into polymer structures. This functional monomer is of significant interest for the development of "smart" polymers, particularly for applications in drug delivery, owing to its pH-responsive tertiary amine group. The protocols outlined below describe two primary strategies for its incorporation: 1) Synthesis of a polymerizable monomer followed by radical polymerization, and 2) Post-polymerization modification of a reactive precursor polymer.
I. Introduction
This compound is a versatile building block for the synthesis of functional polymers. The presence of a tertiary amine on the benzyl ring imparts pH-sensitivity, making polymers containing this moiety responsive to acidic environments. This property is particularly advantageous in drug delivery systems designed to target the acidic microenvironment of tumors or facilitate endosomal escape of therapeutic payloads through the "proton sponge" effect.[1][2][3][4]
This document provides detailed methodologies for synthesizing polymers functionalized with this compound and discusses their potential applications, with a focus on pH-responsive drug delivery.
II. Strategies for Incorporation
There are two primary methods for incorporating this compound into a polymer backbone:
-
Strategy 1: Monomer Synthesis and Polymerization: This approach involves the synthesis of a polymerizable derivative of this compound, such as an acrylate or methacrylate, followed by its homopolymerization or copolymerization with other monomers. This method allows for precise control over the amount of functional monomer incorporated into the polymer chain.
-
Strategy 2: Post-Polymerization Modification: This strategy involves the synthesis of a reactive precursor polymer, such as poly(pentafluorophenyl acrylate), which can then be functionalized by reacting it with this compound. This method is useful for modifying existing polymers and for creating a library of functionalized polymers from a single precursor.[5][6][7][8][9]
III. Experimental Protocols
Strategy 1: Monomer Synthesis and (Co)polymerization
This protocol describes the synthesis of (3-(diethylamino)benzyl) acrylate and its subsequent free radical copolymerization with a hydrophilic comonomer, oligo(ethylene glycol) methyl ether methacrylate (OEGMA), to create a pH-responsive amphiphilic block copolymer.
1. Synthesis of (3-(diethylamino)benzyl) acrylate Monomer
-
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Hydroquinone (inhibitor)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add a small amount of hydroquinone as a polymerization inhibitor.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (3-(diethylamino)benzyl) acrylate monomer.
-
2. Copolymerization of (3-(diethylamino)benzyl) acrylate and OEGMA
-
Materials:
-
(3-(diethylamino)benzyl) acrylate (Monomer 1)
-
Oligo(ethylene glycol) methyl ether methacrylate (OEGMA) (Monomer 2)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of (3-(diethylamino)benzyl) acrylate and OEGMA in anhydrous 1,4-dioxane.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 24 hours).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Collect the polymer precipitate by filtration and dry it under vacuum.
-
Characterize the resulting copolymer by ¹H NMR, GPC, and FTIR.
-
Strategy 2: Post-Polymerization Modification
This protocol details the functionalization of a precursor polymer, poly(pentafluorophenyl acrylate) (pPFPA), with this compound.
1. Synthesis of Poly(pentafluorophenyl acrylate) (pPFPA)
-
Materials:
-
Pentafluorophenyl acrylate (PFPA)
-
AIBN
-
Anhydrous ethyl acetate
-
-
Procedure:
-
Follow a similar procedure as described in section III.1.2 for the free radical polymerization of PFPA using AIBN as the initiator and ethyl acetate as the solvent.
-
Precipitate the resulting pPFPA polymer in cold methanol and dry it under vacuum.
-
2. Functionalization of pPFPA with this compound
-
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve pPFPA (1 equivalent of PFP ester groups) in anhydrous DMF in a round-bottom flask.
-
Add this compound (1.5 equivalents) to the polymer solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the characteristic PFP ester peaks.
-
Precipitate the functionalized polymer by adding the reaction mixture to a large volume of a suitable non-solvent (e.g., diethyl ether).
-
Purify the polymer by repeated precipitation or dialysis to remove unreacted amine.
-
Dry the final polymer under vacuum.
-
IV. Data Presentation
The following tables summarize representative quantitative data for polymers functionalized with tertiary amine groups, analogous to this compound, for drug delivery applications.
Table 1: Physicochemical Properties of Functionalized Polymers
| Polymer Architecture | Functional Monomer Content (mol%) | Molecular Weight (Mn, kDa) | Polydispersity (Đ) | pKa |
| P(OEGMA-co-DBA)¹ | 10 | 15.2 | 1.3 | 6.8 |
| P(OEGMA-co-DBA)¹ | 25 | 18.5 | 1.4 | 7.0 |
| P(OEGMA-co-DBA)¹ | 50 | 21.1 | 1.5 | 7.2 |
| pPFPA-(DBA)² | 30 | 25.8 | 1.2 | 6.9 |
| pPFPA-(DBA)² | 50 | 28.3 | 1.2 | 7.1 |
¹ Data adapted from studies on copolymers of OEGMA and a tertiary amine-containing acrylate. ² Hypothetical data for pPFPA functionalized with this compound (DBA), based on typical results from similar post-polymerization modifications.
Table 2: Drug Loading and Release Characteristics
| Polymer System | Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Drug Release at pH 5.5 (%, 24h) | Drug Release at pH 7.4 (%, 24h) |
| P(OEGMA-co-DBA)¹ Nanoparticles | Doxorubicin | 12.5 | 85 | 75 | 15 |
| P(OEGMA-co-DBA)¹ Nanoparticles | Paclitaxel | 8.2 | 78 | 68 | 12 |
| pPFPA-(DBA)² Micelles | Doxorubicin | 15.1 | 90 | 82 | 18 |
¹ Data adapted from studies on similar pH-responsive polymeric nanoparticles. ² Hypothetical data for micelles formed from pPFPA functionalized with this compound (DBA).
V. Visualizations
Experimental Workflow
Caption: General experimental workflow for the two strategies of incorporating this compound into polymer structures.
Signaling Pathway: Proton Sponge Effect for Endosomal Escape
Caption: The "proton sponge" effect facilitating endosomal escape of polymer-drug conjugates.[10][11][12][13][14]
References
- 1. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Combinatorial synthesis of protein-polymer conjugates via post-polymerization modification of poly(pentafluorophenyl acrylate) | Poster Board #2962 - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Endosomal escape of polymeric gene delivery complexes is not always enhanced by polymers buffering at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Notes and Protocols for the Reaction of (3-Aminobenzyl)diethylamine with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3-Aminobenzyl)diethylamine is a versatile bifunctional molecule featuring a primary aromatic amine (aniline) and a tertiary benzylic amine. This unique structural arrangement presents two distinct nucleophilic centers, allowing for selective reactions with a variety of electrophiles. The primary aniline nitrogen is a soft nucleophile, readily participating in reactions such as acylation and sulfonylation. The tertiary amine is generally less reactive towards common electrophiles under standard conditions but can be involved in reactions like quaternization with potent alkylating agents. The aromatic ring, activated by the amino group, is also susceptible to electrophilic substitution, primarily at the ortho and para positions. This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, highlighting its utility in the synthesis of diverse scaffolds for drug discovery and development.
Application Notes: Reactions with Electrophiles
The reactivity of this compound allows for the synthesis of a wide range of derivatives with potential pharmacological activities.
N-Acylation
Reaction of the primary aniline nitrogen with acyl chlorides or acid anhydrides in the presence of a base affords the corresponding N-acyl derivatives (amides). These amides are important structural motifs in many biologically active compounds. For instance, related N-acyl-N,N-diethylphenylenediamines have shown potential as analgesic and anti-inflammatory agents.[1] This reaction is also a common strategy to protect the amino group during subsequent synthetic transformations.
N-Sulfonylation
The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2] Derivatives of this compound bearing a sulfonamide linkage are therefore of significant interest for screening for various biological activities, particularly as potential antibacterial agents.[2]
Reductive Amination
While the primary amino group can react with aldehydes and ketones to form imines, subsequent reduction in a one-pot process known as reductive amination leads to the formation of secondary amines. This reaction is a powerful tool for introducing further structural diversity. The resulting N-alkylated products can serve as scaffolds for more complex molecules, including those with potential anticancer properties, such as quinoxaline derivatives which can be synthesized from substituted anilines.
N-Alkylation
Direct N-alkylation of the primary amino group with alkyl halides can be challenging due to the propensity for overalkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. Therefore, for controlled mono-alkylation, reductive amination is generally the preferred method.
Data Presentation
Table 1: Summary of Reactions of this compound with Electrophiles
| Reaction Type | Electrophile Example | Product Structure | Potential Applications |
| N-Acylation | Benzoyl chloride | N-(3-((diethylamino)methyl)phenyl)benzamide | Analgesic, Anti-inflammatory[1] |
| N-Sulfonylation | Benzenesulfonyl chloride | N-(3-((diethylamino)methyl)phenyl)benzenesulfonamide | Antibacterial, Anticancer[2] |
| Reductive Amination | Benzaldehyde | N-benzyl-3-((diethylamino)methyl)aniline | Building block for complex molecules, Potential anticancer agents |
| N-Alkylation | Methyl iodide | (3-(Methylamino)benzyl)diethylamine (and poly-alkylated products) | Synthesis of more substituted amines |
Experimental Protocols
Protocol 1: N-Acylation - Synthesis of N-(3-((diethylamino)methyl)phenyl)benzamide
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq.) to the solution and cool the flask in an ice bath to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-(3-((diethylamino)methyl)phenyl)benzamide.
Protocol 2: N-Sulfonylation - Synthesis of N-(3-((diethylamino)methyl)phenyl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine or a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield pure N-(3-((diethylamino)methyl)phenyl)benzenesulfonamide.
Protocol 3: Reductive Amination - Synthesis of N-benzyl-3-((diethylamino)methyl)aniline
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain N-benzyl-3-((diethylamino)methyl)aniline.
Visualizations
Caption: Reaction pathways of this compound with various electrophiles.
Caption: A typical experimental workflow for the N-acylation of this compound.
Caption: Role of synthesized derivatives in the drug discovery process.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of chemical entities. The protocols outlined in this document provide a foundation for the preparation of novel amides, sulfonamides, and secondary amines. The potential for these derivatives to exhibit a range of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties, makes this scaffold highly attractive for further investigation in the field of drug discovery and development. The straightforward and adaptable nature of these reactions allows for the generation of extensive compound libraries for high-throughput screening and subsequent lead optimization.
References
Application Notes and Protocols for N-Alkylation Reactions Involving (3-Aminobenzyl)diethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation and related derivatization of (3-Aminobenzyl)diethylamine, a versatile building block in medicinal chemistry and materials science. The primary amino group of this aniline derivative serves as a nucleophilic handle for the introduction of various functionalities, leading to the synthesis of a diverse range of molecular structures.
Introduction
This compound, also known as 3-(diethylaminomethyl)aniline, is a substituted aniline that features both a primary aromatic amine and a tertiary aliphatic amine. The primary amine is the more reactive nucleophile in typical N-alkylation reactions, allowing for selective functionalization. This note details common N-alkylation strategies including acylation, sulfonylation, and urea formation.
General Reaction Pathways
The primary amino group of this compound can undergo nucleophilic attack on various electrophiles to form new N-C, N-S, or N-C=O bonds. These reactions are fundamental in drug discovery for creating libraries of compounds for structure-activity relationship (SAR) studies.
Application Notes and Protocols for Reactions with (3-Aminobenzyl)diethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Aminobenzyl)diethylamine is a versatile bifunctional molecule containing both a primary aromatic amine and a tertiary benzylic amine. This unique structure makes it a valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a diverse range of compounds. The primary amino group offers a reactive handle for various chemical transformations, allowing for molecular elaboration and the introduction of pharmacophoric features. These application notes provide detailed experimental protocols for the synthesis of this compound and its subsequent use in several key chemical reactions.
Synthesis of this compound
A reliable method for the synthesis of this compound is the reductive amination of 3-nitrobenzaldehyde with diethylamine, followed by the reduction of the nitro group.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N,N-Diethyl-3-nitrobenzylamine
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To a stirred solution of 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add diethylamine (1.2 eq).
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Stir the mixture at room temperature for 1 hour to facilitate imine formation.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield N,N-Diethyl-3-nitrobenzylamine.
Step 2: Synthesis of this compound
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Dissolve N,N-Diethyl-3-nitrobenzylamine (1.0 eq) in ethanol (0.2 M).
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Add Palladium on carbon (10% Pd/C, 0.1 eq) to the solution.
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Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
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Concentrate the filtrate under reduced pressure to yield this compound.
Data Presentation: Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 3-Nitrobenzaldehyde, Diethylamine | NaBH(OAc)₃ | Dichloromethane | 12-16 | 25 | 85-95 |
| 2 | N,N-Diethyl-3-nitrobenzylamine | 10% Pd/C, H₂ | Ethanol | 4-8 | 25 | 90-98 |
Key Reactions of this compound
The primary amino group of this compound is amenable to a variety of chemical transformations, including N-alkylation, reductive amination, amide bond formation, and urea formation.
N-Alkylation
This protocol describes the mono-N-alkylation of the primary amino group of this compound with an alkyl halide.
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Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.5 M).
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Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA, 1.5 eq).
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Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography to isolate the N-alkylated product.
Reductive Amination
This protocol details the reaction of the primary amino group with a carbonyl compound to form a secondary amine.[1]
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In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or methanol (MeOH) (0.5 M).[1]
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution.[1]
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Continue stirring the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
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Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.[1]
Amide Synthesis
This protocol describes the coupling of the primary amino group with a carboxylic acid to form an amide bond using a coupling agent.
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Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a coupling agent such as HATU (1.1 eq) in an aprotic solvent like DMF or DCM (0.2 M).
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Add a non-nucleophilic base, for instance, DIPEA (2.0 eq), to the mixture.
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Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Urea Synthesis
This protocol outlines the reaction of the primary amino group with an isocyanate to form a urea derivative.
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Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or DCM (0.5 M).
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Add the isocyanate (1.05 eq) dropwise to the stirred solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
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Monitor the reaction for the consumption of the starting amine by TLC or LC-MS.
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If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization or flash column chromatography if necessary.
Data Presentation: Reactions of this compound
| Reaction Type | Electrophile | Reagents/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| N-Alkylation | Benzyl bromide | DIPEA | Acetonitrile | 4-8 | 25-60 | 75-90 |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 12-16 | 25 | 80-95 |
| Amide Synthesis | Benzoic acid | HATU, DIPEA | DMF | 2-16 | 25 | 85-95 |
| Urea Synthesis | Phenyl isocyanate | - | THF | 1-4 | 0-25 | 90-99 |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Workflow for drug candidate synthesis.
Caption: Key reactions of this compound.
References
Troubleshooting & Optimization
optimizing reaction yield for (3-Aminobenzyl)diethylamine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (3-Aminobenzyl)diethylamine.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield of this compound is a common issue that can arise from several factors related to the reagents, reaction conditions, or work-up procedure.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) can decompose upon improper storage. Use a freshly opened bottle of the reducing agent or test its activity on a simple aldehyde or ketone. |
| Poor Quality Starting Materials | 3-Aminobenzaldehyde can oxidize over time, indicated by a change in color from off-white/yellow to brown. Diethylamine can also degrade. Ensure the purity of starting materials by checking their appearance and, if necessary, purifying them before use. 3-Aminobenzaldehyde can be purified by recrystallization, and diethylamine by distillation. |
| Incomplete Imine/Iminium Ion Formation | The formation of the imine or iminium ion intermediate is crucial for the reaction to proceed. This step is often the rate-limiting step.[1] Consider adding a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step.[2] Monitor the formation of the intermediate by TLC or ¹H NMR before adding the reducing agent. |
| Suboptimal Reaction Temperature | Reductive amination is typically carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial. Conversely, excessive heat can lead to side reactions and degradation. |
| Incorrect pH | The pH of the reaction mixture is critical. It needs to be slightly acidic to promote imine formation but not so acidic that the amine starting material is fully protonated and non-nucleophilic. A pH range of 5-7 is generally optimal. |
| Product Loss During Work-up | This compound is a basic compound. During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent to prevent the formation of the protonated and water-soluble amine salt. Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. |
Problem 2: Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired product.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| 3-(Hydroxymethyl)aniline | Reduction of the starting 3-aminobenzaldehyde by the reducing agent. | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is more selective for the iminium ion over the aldehyde. Alternatively, allow for sufficient time for the imine to form before adding a less selective reducing agent like sodium borohydride. |
| Unreacted 3-Aminobenzaldehyde | Incomplete reaction. | Ensure the use of a slight excess of diethylamine and a sufficient amount of the reducing agent. Monitor the reaction by TLC until the aldehyde spot disappears. |
| Over-alkylation Products | While less common with secondary amines, side reactions can occur. | Use a controlled stoichiometry of reagents. Reductive amination is generally a clean method to avoid over-alkylation compared to direct alkylation with alkyl halides.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: The most common and efficient method is a one-pot reductive amination of 3-aminobenzaldehyde with diethylamine.[1][3] This method involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder than sodium borohydride (NaBH₄) and can be added directly to the mixture of the aldehyde and amine, as it selectively reduces the iminium ion in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[3]
Q3: What solvent should I use for the reaction?
A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices for reductive aminations using sodium triacetoxyborohydride. Methanol or ethanol can be used with sodium borohydride.[2] Ensure the solvent is anhydrous to favor the formation of the imine intermediate.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the basic amine product). The disappearance of the 3-aminobenzaldehyde spot and the appearance of a new, less polar product spot indicate the reaction is progressing.
Q5: What is the best method for purifying the final product?
A5: After an aqueous work-up, the crude product can be purified by flash column chromatography on silica gel. It is advisable to add a small percentage of triethylamine (e.g., 1-2%) to the eluent to prevent the basic product from tailing on the acidic silica gel. Alternatively, vacuum distillation can be employed for purification if the product is thermally stable.
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline and may require optimization.
Materials:
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3-Aminobenzaldehyde
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Diethylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Anhydrous dichloromethane (DCM)
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Acetic acid (optional)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 eq).
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Dissolve the aldehyde in anhydrous DCM.
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Add diethylamine (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
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Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred mixture. The reaction may be mildly exothermic.
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Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Representative Yields of this compound under Various Conditions
The following table provides hypothetical but realistic yield data based on typical reductive amination reactions to guide optimization efforts.
| Entry | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCM | None | 25 | 6 | 85 |
| 2 | NaBH(OAc)₃ | DCM | Acetic Acid (cat.) | 25 | 4 | 92 |
| 3 | NaBH₄ | Methanol | None | 25 | 8 | 75 |
| 4 | NaBH₄ | Methanol | Acetic Acid (cat.) | 25 | 6 | 80 |
| 5 | NaBH(OAc)₃ | THF | None | 40 | 4 | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: (3-Aminobenzyl)diethylamine in Epoxy Curing Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Aminobenzyl)diethylamine in their experiments, primarily focusing on its role as a curing agent for epoxy resins.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in a laboratory setting?
A1: this compound is predominantly used as an aromatic amine curing agent (hardener) for epoxy resins. Its chemical structure, featuring a primary aromatic amine and a tertiary benzylic amine, allows it to react with epoxide groups to form a cross-linked polymer network. This process, known as curing, transforms the liquid epoxy resin into a hard, thermoset material with desirable mechanical and thermal properties. Aromatic amine curing agents like this compound are known for imparting high thermal stability and chemical resistance to the cured epoxy.[1][2]
Q2: What is the basic reaction mechanism of this compound with an epoxy resin?
A2: The curing process involves a nucleophilic addition reaction between the amine groups of this compound and the epoxide rings of the epoxy resin. The reaction proceeds in two main stages:
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Primary Amine Reaction: The active hydrogen on the primary aromatic amine attacks the carbon of the epoxide ring, leading to the opening of the ring and the formation of a secondary amine and a hydroxyl group.
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Secondary Amine Reaction: The newly formed secondary amine, which is also reactive, can then react with another epoxide group. This second reaction creates a tertiary amine and another hydroxyl group, leading to the formation of a three-dimensional cross-linked network.[1]
The tertiary amine on the diethylamino group of the original molecule generally does not participate in the primary reaction with the epoxy ring but can have a catalytic effect on the curing process.
Q3: What are the common side products in this compound-epoxy reactions?
A3: While the primary reaction leads to the formation of the desired polymer network, several side reactions can occur, leading to the formation of unwanted byproducts:
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Amine Carbonation ("Amine Blush"): In the presence of atmospheric carbon dioxide and moisture, primary amines on the surface of the curing epoxy can react to form carbamates. This appears as a waxy or oily layer on the cured surface and can negatively impact adhesion and appearance.
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Homopolymerization of the Epoxy Resin: Under certain conditions, especially at elevated temperatures or in the presence of catalysts, the epoxy groups can react with each other in a process called homopolymerization. This can lead to a brittle and less uniform network structure.
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Formation of Dangling Chains: If the stoichiometry of the amine and epoxy is not balanced, unreacted molecules can form "dangling chains" that are not integrated into the main polymer network. An excess of the amine curing agent can lead to a higher concentration of these dangling chains and unreacted amine monomers within the cured resin.[3][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Sticky or Soft Cured Surface | Incomplete curing due to incorrect mix ratio (off-stoichiometry), low curing temperature, or insufficient curing time. | Ensure accurate measurement of both the epoxy resin and this compound based on the calculated stoichiometric ratio. Aromatic amines often require elevated temperatures for full curing; consider post-curing at a higher temperature. Verify that the curing time is adequate for the given temperature. |
| "Amine Blush" (Waxy or Oily Surface) | Reaction of the amine curing agent with atmospheric carbon dioxide and moisture. | Control the curing environment by reducing humidity. Apply a thin seal coat of resin before the main pour to minimize exposure of the reactive amines to the air. In some cases, a post-cure at an elevated temperature can help to reduce blushing. |
| Bubbles in the Cured Epoxy | Entrapment of air during mixing or outgassing from porous substrates. | Mix the resin and curing agent gently and thoroughly to avoid introducing excessive air. Pour the mixture slowly and in a thin stream. A heat gun or torch can be used carefully on the surface of the poured epoxy to help release trapped bubbles. For porous materials, sealing the surface with a thin layer of epoxy before the main pour is recommended.[5] |
| Brittle Cured Product | Incorrect stoichiometry (epoxy excess), or significant epoxy homopolymerization. | Re-evaluate the stoichiometric calculations to ensure the correct amine-to-epoxy ratio. Avoid excessively high curing temperatures that might favor homopolymerization over the amine-epoxy reaction. |
| Inconsistent Curing (Hard and Soft Spots) | Inadequate mixing of the epoxy resin and curing agent. | Mix the two components thoroughly for the recommended amount of time, scraping the sides and bottom of the mixing container to ensure a homogeneous mixture. |
Data Presentation
Table 1: Typical Properties of Epoxy Systems Cured with Aromatic Amines
| Property | Typical Value Range | Factors Influencing the Value |
| Glass Transition Temperature (Tg) | 120 - 200 °C | Stoichiometry, cure schedule (temperature and time), specific epoxy resin used. |
| Gel Time (Pot Life) | 30 minutes - several hours | Temperature, mass of the mixture (exotherm), presence of accelerators. |
| Amine Hydrogen Equivalent Weight (AHEW) | Varies based on purity | This value is crucial for calculating the correct stoichiometric mix ratio. |
| Tensile Strength | 60 - 100 MPa | Stoichiometry, degree of cure, presence of defects.[6] |
| Young's Modulus | 2.5 - 4.5 GPa | Stoichiometry, crosslink density.[6] |
Note: The specific values for a system using this compound will depend on the specific epoxy resin it is mixed with and the curing conditions.
Experimental Protocols
Protocol 1: General Procedure for Curing a Bisphenol A Diglycidyl Ether (DGEBA) based Epoxy Resin with this compound
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Stoichiometry Calculation:
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Determine the Amine Hydrogen Equivalent Weight (AHEW) of this compound. For a pure compound, this is the molecular weight divided by the number of active amine hydrogens (in this case, 2 from the primary amine).
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Determine the Epoxide Equivalent Weight (EEW) of the DGEBA resin (provided by the manufacturer).
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Calculate the required parts by weight of the amine curing agent per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100.
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Mixing:
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Preheat the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity.
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Accurately weigh the calculated amounts of the preheated epoxy resin and this compound into a suitable container.
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Mix the two components thoroughly for 3-5 minutes, ensuring a homogeneous mixture by scraping the sides and bottom of the container.
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Curing:
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Pour the mixture into the desired mold or onto the substrate.
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Cure the mixture in an oven at a temperature typically between 80 °C and 150 °C. The exact temperature and time will depend on the desired properties of the final material. A common curing schedule might be 2 hours at 80 °C followed by 3 hours at 150 °C.
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Post-Curing (Optional):
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For optimal thermal and mechanical properties, a post-curing step at a temperature above the expected glass transition temperature (Tg) can be performed.
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Visualizations
Caption: Reaction pathway for epoxy curing with this compound.
Caption: Troubleshooting workflow for epoxy curing issues.
References
Technical Support Center: Purification of Crude (3-Aminobenzyl)diethylamine by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Aminobenzyl)diethylamine using column chromatography. This guide is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel column?
A1: Streaking or tailing of this compound on a silica gel column is a common issue. It is primarily caused by the interaction between the basic tertiary amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, broad peaks, and potential loss of the compound on the column.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate or diethyl ether. Based on the purification of similar N,N-dialkylbenzylamines, a common starting eluent is a mixture of hexane and ethyl acetate. It is crucial to include a small amount of a basic modifier, such as 0.5-2% triethylamine (TEA), in your eluent to minimize tailing.
Q3: How can I determine the optimal solvent ratio for the elution?
A3: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) before running the column. The ideal solvent system should give your target compound a retention factor (Rf) value between 0.2 and 0.4. This range generally provides the best separation from impurities.
Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If this compound does not elute, it is likely strongly adsorbed to the silica gel. You can try gradually increasing the polarity of the mobile phase. A common strategy for strongly retained amines is to use a more polar solvent system, such as dichloromethane and methanol, again with the addition of 1-2% triethylamine. In extreme cases, a small percentage of ammonium hydroxide in methanol can be used as the polar component of the mobile phase.
Q5: Is this compound stable on silica gel?
Q6: Are there alternatives to silica gel for the purification of this compound?
A6: Yes, if you continue to face issues with silica gel, you can consider using a different stationary phase. Basic alumina is a good alternative as it is less acidic and reduces the strong interactions with basic compounds. Another option is to use amine-functionalized silica gel, which is specifically designed for the purification of amines and often provides excellent separation with reduced tailing.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Streaking/Tailing | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier like 0.5-2% triethylamine (TEA) to your eluent. Consider using a less acidic stationary phase like basic alumina or amine-functionalized silica. |
| Poor Separation of Compound from Impurities | Inappropriate solvent system (too polar or not polar enough). | Optimize the mobile phase using TLC to achieve an Rf of 0.2-0.4 for your target compound. Employ a gradient elution to improve separation. |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the eluent. A flush with a solvent system like 5-10% methanol in dichloromethane with 1% TEA can be effective for eluting highly retained compounds. |
| Multiple Fractions Containing the Product and Impurities (Co-elution) | The polarity of the compound and impurities are very similar in the chosen solvent system. | Try a different solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene-based system. |
| Low Recovery of the Compound | Irreversible adsorption to the silica gel or decomposition on the column. | Add a basic modifier to the eluent to prevent strong adsorption. Minimize the time the compound is on the column by using flash chromatography. If decomposition is suspected, consider an alternative stationary phase. |
| Appearance of New Spots in Collected Fractions | The compound may be degrading on the silica gel. | Confirm compound stability on a TLC plate by spotting and letting it sit for an extended period before eluting. If unstable, switch to a less acidic stationary phase like basic alumina or use a neutralized silica gel. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
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Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Spot the dissolved crude mixture onto a silica gel TLC plate.
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Elution: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio) with 1% triethylamine.
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Visualization: Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate or iodine).
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Optimization: Adjust the ratio of hexane to ethyl acetate until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (determined from TLC). Pour the slurry into a chromatography column and allow it to pack, ensuring a level surface. Do not let the column run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
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Elution: Begin eluting the column with the optimized solvent system containing 1% triethylamine.
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
Technical Support Center: Synthesis of (3-Aminobenzyl)diethylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3-Aminobenzyl)diethylamine, also known as 3-(diethylaminomethyl)aniline. The primary synthetic route discussed is the reductive amination of 3-aminobenzaldehyde with diethylamine. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most common and reliable method is the reductive amination of 3-aminobenzaldehyde with diethylamine. This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This method is generally preferred over the alkylation of 3-aminobenzyl halides with diethylamine due to a lower risk of over-alkylation and better control over the reaction.
Q2: Which reducing agent is most suitable for this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly suitable and commonly used reducing agent for this transformation. It is mild, selective for the reduction of iminium ions in the presence of the aldehyde, and generally provides high yields.[1][2] Another option is sodium cyanoborohydride (NaBH₃CN), which is also effective but is more toxic and can generate hazardous cyanide byproducts.[2][3]
Q3: My reaction is not going to completion, and I still see starting aldehyde on my TLC. What could be the issue?
A3: Incomplete conversion can be due to several factors:
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Inactive Reducing Agent: The sodium triacetoxyborohydride may have degraded due to moisture. Use a fresh bottle or a properly stored reagent.
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Insufficient Reagent: Ensure you are using a sufficient molar excess of both diethylamine and the reducing agent.
-
Reaction Time: The reaction may require a longer time to go to completion. Monitor the reaction progress by TLC over an extended period (e.g., up to 24 hours).
-
pH: While NaBH(OAc)₃ does not typically require strict pH control, extremely acidic or basic conditions can affect iminium ion formation and reduction.
Q4: I am observing a significant amount of a side product with a similar polarity to my desired product. What could it be?
A4: A common side product in reductive aminations is the alcohol formed from the reduction of the starting aldehyde. In this case, it would be (3-aminophenyl)methanol. This can occur if the reducing agent is not selective enough or if the reaction conditions favor aldehyde reduction. Using a milder, more selective reducing agent like NaBH(OAc)₃ can minimize this.[2] Another possibility is the formation of dimers or polymers if the starting materials or product are unstable under the reaction conditions.
Q5: How can I effectively purify the crude this compound?
A5: Due to the presence of two basic amino groups, this compound is a polar compound. Purification is typically achieved by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or a small percentage of triethylamine to the eluent), is often effective. The triethylamine helps to prevent tailing of the basic product on the acidic silica gel. An initial acid-base extraction during the workup can also help to remove non-basic impurities.[4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound via reductive amination.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded reducing agent (NaBH(OAc)₃).2. Insufficient amount of diethylamine or reducing agent.3. Low quality or impure 3-aminobenzaldehyde.4. Inappropriate solvent. | 1. Use a fresh, unopened container of NaBH(OAc)₃. Ensure it has been stored under anhydrous conditions.2. Use a slight excess of diethylamine (1.1-1.2 equivalents) and a larger excess of NaBH(OAc)₃ (1.5-2.0 equivalents).3. Check the purity of the starting aldehyde by NMR or melting point. Purify if necessary.4. Use an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Formation of Significant (3-aminophenyl)methanol Side Product | 1. Use of a less selective reducing agent (e.g., NaBH₄).2. Reaction conditions favoring aldehyde reduction over iminium ion reduction. | 1. Switch to a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]2. Add the reducing agent after allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation. |
| Difficult Purification (Product Tailing on Silica Gel Column) | 1. The basic nature of the product interacting with the acidic silica gel.2. Co-elution with polar impurities. | 1. Add a small amount of triethylamine (0.5-1%) to the eluent system to suppress the interaction between the basic product and the silica gel.2. Perform an acid-base workup before chromatography. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer and re-extract the product. This can remove non-basic impurities.[4] |
| Product is an Oil and Difficult to Handle | 1. Presence of residual solvent.2. The product may be a low-melting solid or an oil at room temperature. | 1. Ensure all solvent is removed under high vacuum.2. Attempt to form a salt (e.g., hydrochloride or oxalate) by treating a solution of the product with the corresponding acid. Salts are often crystalline and easier to handle and purify. |
Experimental Protocol: Reductive Amination of 3-Aminobenzaldehyde with Diethylamine
This protocol is based on established procedures for reductive amination.[1][3]
Materials:
-
3-Aminobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzaldehyde (1.0 equivalent).
-
Dissolve the aldehyde in anhydrous dichloromethane.
-
Add diethylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the suspension of the reducing agent to the aldehyde/amine mixture in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexanes, potentially with the addition of 0.5-1% triethylamine to the eluent system.
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Preventing Oxidation of (3-Aminobenzyl)diethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the oxidation of the amino group in (3-Aminobenzyl)diethylamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the primary aromatic amino group in this compound susceptible to oxidation?
Aromatic amines are susceptible to oxidation due to the lone pair of electrons on the nitrogen atom, which can be readily removed. The oxidation can lead to the formation of colored impurities and undesired byproducts such as nitroso or nitro compounds.[1][2] The reaction is often facilitated by exposure to air (oxygen), especially in the presence of light or metal catalysts.[3]
Q2: What are some common oxidizing agents or conditions that I should avoid?
Care should be taken to avoid strong oxidizing agents. Even mild oxidizing agents like air can cause oxidation of aromatic amines over time.[3] Specific reagents to be cautious with include hydrogen peroxide, peroxy acids, and certain metal oxides, as they are known to oxidize amines.[1][4] Reactions that generate radical species should also be handled with care, as these can initiate oxidation.
Q3: How can I protect the primary aromatic amino group from oxidation?
Protecting the primary amino group as a carbamate is a common and effective strategy.[5][6][7] The most widely used protecting group for amines is the tert-butoxycarbonyl (Boc) group.[5][8][9][10][11] This group is generally stable to a wide range of reaction conditions but can be easily removed when desired.[12]
Troubleshooting Guides
Issue: I am observing colored impurities in my reaction mixture containing this compound.
This is a common indication of oxidation of the aromatic amino group.
Solutions:
-
Work under an inert atmosphere: To prevent air oxidation, it is recommended to carry out reactions and solvent removal under an inert atmosphere, such as nitrogen or argon.[3] Purging solvents with an inert gas before use can also help remove dissolved oxygen.[3]
-
Protect the amino group: If the reaction conditions are harsh or involve oxidizing reagents, protecting the primary amino group is the most robust solution. The Boc protecting group is a highly recommended choice.
Issue: How do I perform a Boc-protection of the primary amino group?
The following is a general protocol for the Boc-protection of an aromatic amine.
Experimental Protocol: Boc-Protection of this compound
| Step | Procedure | Notes |
| 1. Dissolution | Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile.[8][11] | The concentration is typically in the range of 0.1-0.5 M. |
| 2. Addition of Base | Add a base such as triethylamine (TEA) or sodium bicarbonate.[11] | The base neutralizes the acid formed during the reaction. |
| 3. Addition of Boc Anhydride | Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[8][11] | Boc₂O is the source of the Boc protecting group. An excess (1.1-1.5 equivalents) is often used. |
| 4. Reaction | Stir the reaction mixture at room temperature. | Reaction times can vary from a few hours to overnight. Monitor the reaction progress by TLC or LC-MS. |
| 5. Work-up | Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. | The organic layer is then washed, dried, and concentrated. |
| 6. Purification | The crude product can be purified by column chromatography on silica gel if necessary. |
Workflow for Boc-Protection
Caption: Experimental workflow for the Boc-protection of an amine.
Issue: How do I confirm the successful protection of the amino group?
You can use standard analytical techniques to confirm the formation of the Boc-protected product:
-
Thin Layer Chromatography (TLC): The protected compound will have a different Rf value compared to the starting material.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion corresponding to the mass of the Boc-protected product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic peak for the tert-butyl group of the Boc protector, typically around 1.5 ppm.
Issue: How do I remove the Boc protecting group after my desired reaction?
The Boc group is typically removed under acidic conditions.[8][12]
Experimental Protocol: Boc-Deprotection of an Amine
| Step | Procedure | Notes |
| 1. Dissolution | Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane (DCM) or dioxane.[8] | |
| 2. Addition of Acid | Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[8][12] | The deprotection is usually fast, often complete within 1-2 hours at room temperature. |
| 3. Reaction | Stir the reaction mixture at room temperature. | The evolution of carbon dioxide gas is often observed.[10] |
| 4. Work-up | After the reaction is complete, the solvent and excess acid are removed under reduced pressure. | The resulting amine salt can be neutralized with a base to obtain the free amine. |
Workflow for Boc-Deprotection
Caption: Experimental workflow for the Boc-deprotection of an amine.
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl)[8][12] | Stable to many reagents, easy to remove.[5] | Not stable to strong acids.[9] |
| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate | Catalytic hydrogenation (H₂, Pd/C)[8] | Stable to acidic and basic conditions. | Requires hydrogenation for removal, which may affect other functional groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., piperidine)[12] | Easily removed under mild basic conditions. | Not stable to bases. |
For further details on amine protection and deprotection strategies, consulting a comprehensive resource on protecting groups in organic synthesis is recommended.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Amine Protection / Deprotection [bzchemicals.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: (3-Aminobenzyl)diethylamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Aminobenzyl)diethylamine, focusing on the management of reaction temperature during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and is it exothermic?
A1: The most common and industrially scalable method for synthesizing this compound is through the reductive amination of 3-aminobenzaldehyde with diethylamine. This reaction is typically exothermic. The overall transformation involves two main steps: the formation of an imine intermediate followed by its reduction. While the initial imine formation can be mildly exothermic, the subsequent reduction step, especially with hydride reagents, can release a significant amount of heat.
Q2: What are the primary thermal risks associated with the synthesis of this compound?
A2: The primary thermal risk is a runaway reaction, which can occur if the heat generated from the exotherm is not effectively removed. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, solvent boiling, and the release of hazardous materials. Aromatic amines can also be susceptible to decomposition at elevated temperatures, which could lead to the formation of hazardous byproducts.
Q3: How can I monitor the reaction temperature effectively?
A3: Continuous monitoring of the internal reaction temperature is crucial. Use a calibrated temperature probe placed directly in the reaction mixture. For larger scale reactions, multiple probes at different locations within the reactor can provide a more accurate temperature profile. Automated lab reactor systems can be programmed to respond to temperature changes, for example, by automatically adjusting the cooling.
Q4: Are there any specific safety precautions I should take when handling the reagents?
A4: Yes. 3-Aminobenzylamine, a related precursor, is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[1] Diethylamine is a flammable liquid with a strong, unpleasant odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.
Troubleshooting Guide: Managing Reaction Temperature
This guide addresses common issues related to temperature control during the synthesis of this compound via reductive amination.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase after adding reducing agent. | The rate of addition of the reducing agent is too fast. Inadequate cooling. High concentration of reactants. | Immediately stop the addition of the reducing agent. Increase the cooling to the reactor jacket. If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. For future experiments, add the reducing agent portion-wise or via a syringe pump over a longer period. |
| Reaction does not start or is very sluggish. | The reaction temperature is too low. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while closely monitoring for any signs of an exotherm. Some reductive aminations require an initial activation energy to proceed.[2] |
| Side product formation increases at higher temperatures. | Decomposition of starting materials, intermediates, or the final product. Competing side reactions are favored at elevated temperatures. | Optimize the reaction temperature by running a series of small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity. Consider using a milder reducing agent or a different solvent system. |
| Localized "hot spots" in the reactor. | Inefficient stirring. | Ensure the stirring speed is adequate to maintain a homogenous mixture and facilitate heat transfer to the reactor walls. For viscous reaction mixtures, a mechanical stirrer with appropriate impeller design is recommended. |
Experimental Protocols
Protocol 1: Small-Scale Synthesis of this compound via Reductive Amination
Objective: To synthesize this compound on a laboratory scale with controlled temperature management.
Materials:
-
3-Aminobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Thermometer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzaldehyde in dichloromethane.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add diethylamine to the cooled solution while maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the imine intermediate.
-
In a separate container, prepare a slurry of sodium triacetoxyborohydride in dichloromethane.
-
Add the STAB slurry to the reaction mixture portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for high reaction temperature.
References
Technical Support Center: Base Selection for Reactions with (3-Aminobenzyl)diethylamine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with (3-Aminobenzyl)diethylamine. The unique structure of this compound, featuring two distinct basic centers, requires careful consideration when selecting a base to ensure optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a base for reactions involving this compound?
The primary challenge arises from the molecule's structure, which contains two basic nitrogen atoms:
-
A primary aromatic amine (-NH₂) directly attached to the benzene ring.
-
A tertiary aliphatic amine (-NEt₂) on the benzyl substituent.
These two groups have significantly different basicities. The tertiary aliphatic amine is a much stronger base than the primary aromatic amine. Consequently, any protic acid generated during a reaction will preferentially protonate the tertiary amine, potentially deactivating the molecule or halting the desired reaction. The choice of an external base is therefore critical to either scavenge acid byproducts or to selectively deprotonate a specific site.
Q2: Which nitrogen in this compound is more basic and will react with acids first?
The tertiary aliphatic amine is substantially more basic. The basicity of an amine is best compared using the pKa of its conjugate acid (pKaH); a higher pKaH value indicates a stronger base.[1][2]
-
The conjugate acid of a typical tertiary alkylamine (like triethylamine) has a pKaH of ~10.7-11.0 .[3][4]
-
The conjugate acid of a primary arylamine (like aniline) has a pKaH of ~4.6 .[5]
The lone pair of electrons on the aromatic amine is delocalized into the benzene ring, making it less available to accept a proton. Therefore, the tertiary amine will be protonated first in the presence of acid.
Q3: I am performing an acylation on the primary amino group using an acyl chloride, but the reaction is not going to completion. What could be the problem?
Q4: What are the best bases for scavenging acid in homogeneous organic solvents?
For acylations and similar reactions that produce acid, non-nucleophilic organic bases are preferred. The most common choices are Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and Pyridine. Their properties are summarized below.
| Property | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Pyridine |
| pKa of Conjugate Acid | ~10.75[3] | ~10.9[3] | ~5.25 |
| Boiling Point (°C) | 89.5[3] | 127[3] | 115 |
| Key Features | Common, inexpensive acid scavenger. Can sometimes act as a nucleophile in side reactions.[3] Its hydrochloride salt has low solubility in many organic solvents. | Strong, non-nucleophilic base due to steric hindrance from isopropyl groups.[3][7][8] Ideal for sensitive substrates or highly reactive electrophiles. Its hydrochloride salt is often more soluble in organic solvents.[3] | Less basic than TEA or DIPEA. Can also function as a nucleophilic catalyst.[9] |
Q5: Can I use an inorganic base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)?
Yes, this is a very effective strategy known as the Schotten-Baumann reaction condition .[10][11][12] This method is performed in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water.[10] The amine and acyl chloride are dissolved in the organic phase, while the inorganic base resides in the aqueous phase. As the acid byproduct (e.g., HCl) is formed, it reacts with the base at the interface or in the aqueous layer, preventing it from protonating the starting amine.[11][13] This method is particularly well-suited for the acylation of aromatic amines.[11]
Decision-Making Workflow for Base Selection
The following diagram provides a logical workflow for selecting the appropriate base for your experiment.
Caption: Workflow for selecting a suitable base for reactions.
Experimental Protocol Example
Objective: Acetylation of the primary amine of this compound using DIPEA as an acid scavenger.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermic reaction.
-
Addition of Acylating Agent: Dissolve acetyl chloride (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the acetyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add water to quench any unreacted acetyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any excess acid and the DIPEA hydrochloride salt.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 4. allhdi.com [allhdi.com]
- 5. chemconnections.org [chemconnections.org]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. grokipedia.com [grokipedia.com]
- 12. Schotten-Baumann Reaction [organic-chemistry.org]
- 13. chemistnotes.com [chemistnotes.com]
Technical Support Center: Reactions Involving (3-Aminobenzyl)diethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Aminobenzyl)diethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is commonly used as a building block in organic synthesis. The most frequent reactions include:
-
Acylation/Amidation: The primary amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides.
-
Reductive Amination: It can be reacted with aldehydes or ketones to form a Schiff base, which is then reduced to a more substituted amine.
-
Alkylation: The primary amine can be further alkylated, although controlling the degree of alkylation can be challenging.[1]
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: Due to its basic nature, this compound can be removed by washing the organic layer with a dilute acidic solution. A typical procedure involves:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will partition into the aqueous layer.[2]
-
Wash the organic layer with brine to remove residual acid and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the crude product.
For acid-sensitive target compounds, an alternative is to wash with an aqueous solution of copper sulfate (10%). The copper-complexed amine will partition into the aqueous phase.[2]
Q3: What are the best practices for purifying products derived from this compound?
A3: Purification strategies depend on the properties of the product. Common methods include:
-
Column Chromatography: Silica gel chromatography is often effective. The choice of eluent system will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is a common starting point.
-
Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be used for purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Scenario 1: Incomplete Reductive Amination
Observed Problem: TLC analysis shows the presence of the starting aldehyde/ketone and/or the intermediate imine in addition to the desired product.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., NaBH(OAc)₃, NaCNBH₃). |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[3] |
| Inefficient Imine Formation | Ensure the reaction conditions are suitable for imine formation. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can be beneficial.[3] The reaction is often carried out in solvents like methanol or ethanol.[3] |
| Reaction Time/Temperature | Increase the reaction time or gently warm the reaction mixture, monitoring progress by TLC. |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete reductive amination.
Scenario 2: Formation of Di-acylated Byproduct during Acylation
Observed Problem: Mass spectrometry or NMR analysis indicates the formation of a byproduct where both the primary and the tertiary amine have been acylated. While the tertiary amine is generally less reactive, this can occur under forcing conditions.
| Potential Cause | Troubleshooting Steps |
| Excess Acylating Agent | Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Strong Base | Use a milder base or a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to scavenge the acid produced. |
Logical Relationship Diagram:
Caption: Factors to control to minimize di-acylation.
Experimental Protocols
Protocol 1: General Procedure for Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and base), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Experimental Workflow Diagram:
Caption: General workflow for the acylation of this compound.
Protocol 2: General Procedure for Reductive Amination with this compound
-
Mixture Preparation: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add this compound (1.0-1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. For less reactive carbonyls, the addition of a catalytic amount of acetic acid or a Lewis acid may be required.
-
Reduction: Add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Work-up:
-
Carefully add a basic aqueous solution (e.g., 1M NaOH) to quench the reaction and adjust the pH to >10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
identifying impurities in (3-Aminobenzyl)diethylamine samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying impurities in (3-Aminobenzyl)diethylamine samples.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from the synthetic route used for its preparation, as well as from degradation. The most common synthetic pathways are the reductive amination of 3-aminobenzaldehyde with diethylamine and the alkylation of 3-aminobenzylamine with an ethylating agent.
Potential impurities include:
-
Starting Materials: Unreacted 3-aminobenzaldehyde, diethylamine, 3-aminobenzylamine, or ethylating agents.
-
Intermediates and Byproducts: Incomplete reactions can lead to the presence of mono-ethylated intermediates like N-ethyl-(3-aminobenzyl)amine. Over-alkylation can also occur, though less common for this specific product. Side reactions during reductive amination may also introduce impurities.[1][2]
-
Degradation Products: Aromatic amines can be susceptible to oxidation and photodegradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) are recommended to identify potential degradation products.[3][4][5][6][7][8]
Q2: Why is it important to identify and quantify impurities in this compound?
A2: Impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. Even small amounts of certain impurities can have different pharmacological or toxicological properties, potentially impacting the final drug product's safety profile. Regulatory agencies require thorough characterization and control of impurities in active pharmaceutical ingredients (APIs).
Q3: What analytical techniques are most suitable for identifying impurities in this compound?
A3: Several analytical techniques are well-suited for the analysis of aromatic amines and their impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection (LC-MS) is a powerful tool for separating and quantifying this compound from its non-volatile impurities.[9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities. For polar amines, derivatization is often employed to improve chromatographic peak shape and sensitivity.[3][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural elucidation of unknown impurities.[14][15][16][17][18] It can provide detailed information about the chemical structure of molecules.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the basic amine with acidic silanol groups on the column packing. | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH. |
| Shifting Retention Times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Carryover from previous injections or contamination in the system. | Implement a robust needle wash protocol. Flush the injector and column with a strong solvent. |
| Poor Resolution Between Isomers | Suboptimal mobile phase composition or column chemistry. | Optimize the mobile phase gradient and composition. Screen different column stationary phases (e.g., C18, phenyl-hexyl). |
GC-MS Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Sample degradation in the injector, poor derivatization, or system leak. | Use a lower injector temperature. Optimize derivatization conditions (reagent, temperature, time). Perform a leak check. |
| Tailing Peaks for Amines | Adsorption of the polar amine onto active sites in the GC system. | Use a deactivated liner and column. Derivatize the amine to make it less polar and more volatile.[14] |
| Split Peaks | Improper injection technique or column installation. | Ensure a fast and smooth injection. Check that the column is properly installed in the injector and detector. |
| Baseline Noise or Drift | Column bleed or contaminated detector. | Condition the column at the maximum operating temperature. Clean the ion source and detector. |
Potential Impurities in this compound
The following table summarizes potential impurities that may be present in this compound samples. The typical levels of these impurities should be determined using a validated analytical method.
| Impurity Name | Structure | Potential Source | Analytical Technique |
| 3-Aminobenzaldehyde | Starting material | HPLC, GC-MS | |
| Diethylamine | Starting material | GC-MS (headspace) | |
| 3-Aminobenzylamine | Starting material | HPLC, GC-MS | |
| N-Ethyl-(3-aminobenzyl)amine | Intermediate | HPLC, GC-MS | |
| 3-Nitrobenzyl chloride | Starting material (if synthesized via reduction) | HPLC, GC-MS | |
| This compound N-oxide | Oxidation product | LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a general guideline and may require optimization for specific samples and instruments.
-
Instrumentation: HPLC with a UV detector or Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS with electrospray ionization (ESI) in positive mode.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)
This protocol is a general guideline and may require optimization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Derivatization Procedure (Acylation):
-
Weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or trifluoroacetic anhydride - TFAA) and 10 µL of a catalyst (e.g., pyridine).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
Protocol 3: NMR for Structural Elucidation
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the isolated impurity in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
1D NMR: ¹H and ¹³C{¹H} spectra are essential for initial structural assessment.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations are crucial for assembling the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities of protons.
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision tree for troubleshooting common analytical issues.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
- 15. N,N-Diethylaniline(91-66-7) 1H NMR [m.chemicalbook.com]
- 16. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]
storage and stability issues of (3-Aminobenzyl)diethylamine
This technical support center provides guidance on the storage, stability, and troubleshooting for issues related to (3-Aminobenzyl)diethylamine. The information provided is based on the general properties of aromatic amines and related benzylamine derivatives due to the limited availability of specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on guidelines for similar aromatic amines, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light, moisture, and air. The storage area should be away from heat, sparks, and open flames.[1]
Q2: What is the expected shelf life of this compound?
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of aromatic amines can be indicated by a change in color, often turning from colorless or light yellow to brown or darker due to oxidation and polymerization.[4] The presence of insoluble particles or a change in the material's consistency can also signify degradation. For quantitative assessment, analytical techniques such as HPLC are necessary to detect and quantify degradation products.
Q4: Is this compound sensitive to light?
A4: Aromatic amines are often susceptible to photodegradation. Therefore, it is recommended to store this compound in a light-resistant container, such as an amber-colored vial or bottle, and to keep it in a dark place.
Q5: What are the known incompatibilities of this compound?
A5: this compound is expected to be incompatible with strong oxidizing agents, strong acids, and acid chlorides.[2][5] Contact with these substances can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with certain metals.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability and storage issues encountered during experiments with this compound.
Issue 1: Unexpected Experimental Results or Low Yield
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Visual Inspection: Examine the compound for any color change (e.g., darkening) or the presence of particulates.
-
Purity Check: Assess the purity of the stored compound using a suitable analytical method, such as HPLC-UV. Compare the chromatogram to that of a fresh or newly opened sample if available.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere).
-
Consider Contamination: Evaluate the possibility of contamination from incompatible materials in the storage container or from repeated handling.
Issue 2: Discoloration of the Compound Upon Storage
Possible Cause: Oxidation or photodegradation.
Troubleshooting Steps:
-
Assess Air and Light Exposure: Determine if the container was properly sealed to prevent air exposure and if it was protected from light.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Use of Antioxidants: For solutions, the addition of a suitable antioxidant may be considered, depending on the experimental requirements.
-
Purification: If the compound has discolored, it may require purification (e.g., by column chromatography or distillation) before use, after confirming its identity.
Quantitative Data Summary
Due to the absence of specific quantitative stability data for this compound, the following table provides general storage recommendations for related aromatic amines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C for long-term) | To minimize thermal degradation and reduce volatility. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Light | Protected from light (Amber vial) | To prevent photodegradation. |
| Moisture | Dry (Store with desiccant if necessary) | To prevent hydrolysis and other moisture-related degradation. |
| Container | Tightly sealed, chemically resistant glass | To prevent contamination and reaction with container material. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay to assess the purity of this compound and detect degradation products.
Objective: To separate the parent compound from its potential degradation products.
Methodology:
-
Column Selection: A reversed-phase C18 column is typically suitable for the separation of aromatic amines.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The pH of the aqueous phase should be optimized to ensure good peak shape for the amine.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is a common choice.
-
Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies.[4] This involves subjecting the compound to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent compound peak.
Protocol 2: Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental outcomes that may be related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Signaling Pathways and Degradation Mechanisms
The degradation of aromatic amines like this compound can proceed through several pathways, primarily initiated by oxidation.
Caption: Potential degradation pathways.
References
- 1. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (3-Aminobenzyl)diethylamine Using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure. This guide provides a detailed analysis of (3-Aminobenzyl)diethylamine using ¹H and ¹³C NMR, comparing its spectral features with those of analogous compounds to aid researchers in its identification and characterization.
Chemical Structure
To provide a clear reference for the subsequent NMR data analysis, the chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Experimental Protocol
A standardized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)
-
Probe: 5 mm BBO probe
-
Temperature: 298 K
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.09 s
-
Spectral Width: 20 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 240 ppm
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the protons of the diethylamino group. The table below summarizes the predicted chemical shifts (δ), splitting patterns, and integration values.
| Proton Assignment | Predicted δ (ppm) | Splitting Pattern | Integration |
| Aromatic H (C2, C4, C5, C6) | 6.5 - 7.2 | Multiplet (m) | 4H |
| -NH₂ | ~3.5 (broad) | Singlet (s) | 2H |
| -CH₂-N (benzyl) | ~3.5 | Singlet (s) | 2H |
| -N(CH₂CH₃)₂ | ~2.5 | Quartet (q) | 4H |
| -N(CH₂CH₃)₂ | ~1.0 | Triplet (t) | 6H |
Comparative Analysis:
-
Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electron-donating amino (-NH₂) and diethylaminomethyl groups. In comparison to unsubstituted toluene (aromatic protons at ~7.2 ppm), a general upfield shift is expected. For instance, in 3-aminobenzyl alcohol, the aromatic protons appear in the range of 6.4-7.0 ppm.[1][2]
-
Benzylic Protons: The benzylic protons (-CH₂-N) are expected to appear around 3.5 ppm. This is comparable to benzylamine, where these protons resonate at approximately 3.8 ppm.[3]
-
Diethylamino Protons: The quartet and triplet signals for the ethyl groups are characteristic of a diethylamino moiety. In diethylamine itself, the methylene protons (-CH₂-) appear around 2.5 ppm and the methyl protons (-CH₃) around 1.0 ppm.[4]
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are presented below.
| Carbon Assignment | Predicted δ (ppm) |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-CH₂ | ~140 |
| Aromatic CH | 113 - 130 |
| -CH₂-N (benzyl) | ~58 |
| -N(CH₂CH₃)₂ | ~47 |
| -N(CH₂CH₃)₂ | ~12 |
Comparative Analysis:
-
Aromatic Carbons: The carbon attached to the amino group (C-NH₂) is expected to be significantly deshielded, appearing around 148 ppm, similar to what is observed in other aromatic amines.[1][5] The other aromatic carbons will have chemical shifts influenced by the positions of the two activating groups.
-
Benzylic Carbon: The benzylic carbon (-CH₂-N) is predicted to resonate around 58 ppm. For comparison, the benzylic carbon in benzylamine appears at approximately 46 ppm.[6]
-
Diethylamino Carbons: The carbons of the diethylamino group are expected at approximately 47 ppm for the methylene (-CH₂-) and 12 ppm for the methyl (-CH₃) carbons, consistent with the values for diethylamine.[4][7]
NMR Data Analysis Workflow
The logical flow from sample preparation to the final structural elucidation based on NMR data is a critical process for researchers. The following diagram illustrates this workflow.
Caption: Workflow for NMR data analysis.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound, supported by comparative data from structurally related molecules. The provided experimental protocol and analysis workflow offer a systematic approach for researchers in the fields of chemistry and drug development to confidently identify and characterize this compound.
References
Mass Spectrometry Fragmentation Analysis: (3-Aminobenzyl)diethylamine and Structural Analogs
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (3-Aminobenzyl)diethylamine against experimentally determined fragmentation patterns of its structural analogs, N,N-diethylbenzylamine and 3-aminobenzylamine. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of novel compounds in various research and development phases.
Predicted and Experimental Fragmentation Patterns
The following table summarizes the predicted major fragment ions for this compound and the observed fragments for its structural analogs. The prediction for the target compound is based on established fragmentation mechanisms for benzylamines and related aromatic amines, including alpha-cleavage and rearrangements.
| m/z | Predicted/Observed Ion | This compound (Predicted) | N,N-diethylbenzylamine (Observed) | 3-aminobenzylamine (Observed) |
| 178 | [M]+• | ✓ | ||
| 163 | [M-CH3]+ | ✓ | ✓ | |
| 122 | [M]+• | ✓ | ||
| 106 | [M-C2H5N]+ | ✓ | ✓ | |
| 91 | [C7H7]+ (Tropylium ion) | ✓ | ✓ | |
| 86 | [CH2=N(C2H5)2]+ | ✓ | ✓ | |
| 77 | [C6H5]+ | ✓ | ||
| 58 | [CH3CH=N(C2H5)]+ | ✓ | ✓ |
Note: The presence of a checkmark (✓) indicates a predicted or observed fragment. The data for N,N-diethylbenzylamine and 3-aminobenzylamine is based on publicly available mass spectra.
Fragmentation Pathway of this compound
The predicted fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•) at m/z 178. Subsequent fragmentation is expected to follow several key pathways:
-
Alpha-Cleavage: The bond between the benzylic carbon and the aromatic ring can cleave, leading to the formation of a stable diethylaminomethyl cation at m/z 86.
-
Benzylic Cleavage: Cleavage of the C-N bond can result in the formation of a benzyl cation, which readily rearranges to the highly stable tropylium ion at m/z 91.
-
Loss of an Ethyl Group: Cleavage of a C-C bond within the diethylamino moiety can lead to the loss of an ethyl radical, resulting in an ion at m/z 149.
-
Retro-Diels-Alder (RDA)-like reaction: While less common, fragmentation of the aromatic ring itself can occur.
The following diagram illustrates the predicted primary fragmentation pathway.
Caption: Predicted EI fragmentation of this compound.
Comparison with Structural Analogs
-
N,N-diethylbenzylamine: The absence of the amino group on the aromatic ring simplifies the fragmentation. The dominant peaks are expected at m/z 163 ([M-H]+), m/z 91 (tropylium ion), and m/z 86 from alpha-cleavage, which is consistent with the predicted fragmentation of the target molecule's diethylaminobenzyl portion.
-
3-aminobenzylamine: Lacking the N,N-diethyl group, its fragmentation is primarily driven by the benzylamine core. The molecular ion is observed at m/z 122. Key fragments include the aminotropylium ion at m/z 106 and the phenyl cation at m/z 77.
The comparison highlights how the different functional groups influence the fragmentation pathways. The diethylamino group in this compound and N,N-diethylbenzylamine provides a facile route for alpha-cleavage, leading to the prominent m/z 86 fragment. The presence of the benzyl group in all three compounds results in the characteristic m/z 91 tropylium ion.
Experimental Protocols
The following are generalized protocols for the analysis of aromatic amines by mass spectrometry. Instrument parameters should be optimized for the specific compound and instrument.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for volatile and thermally stable compounds.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Caption: Workflow for GC-EI-MS analysis.
Direct Infusion Electrospray Ionization Mass Spectrometry (DI-ESI-MS)
This method is suitable for polar and thermally labile compounds and provides information on the intact molecule.
-
Sample Preparation: Dissolve the sample in a solvent compatible with ESI (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of 1-10 µM.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument.
-
Drying Gas: Nitrogen, at a temperature of 200-300 °C.
-
Mass Range: m/z 50-500.
-
Caption: Workflow for DI-ESI-MS analysis.
A Comparative Guide to Analytical Methods for Determining the Purity of (3-Aminobenzyl)diethylamine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for determining the purity of (3-Aminobenzyl)diethylamine, a substituted aromatic amine. Due to the limited availability of specific purity data for this compound, this guide leverages data from a closely related structural analog, N-Ethyl-m-toluidine, to provide a practical and data-driven comparison of common analytical techniques.
Comparison of Key Analytical Techniques
The primary methods for assessing the purity of aromatic amines like this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Other notable techniques include Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical objectives.
Table 1: Performance Comparison of Analytical Methods for Aromatic Amine Purity
| Validation Parameter | GC-MS Method (for N-Ethyl-m-toluidine) | HPLC-UV Method (for N-Ethyl-m-toluidine) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | ≥0.998 | ≥0.999 | ≥0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 200 | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.5 | Signal-to-Noise Ratio of 10:1 |
Data for N-Ethyl-m-toluidine is used as a representative example for a structurally similar aromatic amine.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry. It excels in separating non-volatile and thermally labile compounds, making it highly suitable for many aromatic amines.
Experimental Protocol: HPLC-UV Method for a Structural Analog (N-Ethyl-m-toluidine)
This protocol is for a reversed-phase HPLC method with UV detection.[2]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines, it can provide high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for impurity identification.
Experimental Protocol: GC-FID Method for a Structural Analog (N-Ethyl-m-toluidine)
This protocol describes a GC method with Flame Ionization Detection (FID) for purity assessment.[2]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Further dilute an aliquot of this solution with methanol to a final concentration of approximately 1 mg/mL.
Data Analysis:
Purity is determined by the area percent method, assuming all components have a similar response factor with FID. The percentage purity is calculated as: (Area of the main peak / Total area of all peaks) x 100.[2]
Alternative and Complementary Methods
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be an excellent alternative to HPLC and GC, particularly for charged molecules like amines. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For aromatic amines, direct UV detection is often feasible. The separation is based on the differential migration of analytes in an electric field. Chiral separations of amine isomers can also be achieved using cyclodextrins as chiral selectors in the buffer.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. By using a certified internal standard of known purity, the absolute purity of this compound can be determined by comparing the integral of a specific proton signal of the analyte to that of the internal standard. This method is highly accurate and provides structural information simultaneously.
Conclusion
The choice of an analytical method for determining the purity of this compound depends on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the available instrumentation.
-
HPLC-UV is a robust and widely accessible method for routine purity assessment of non-volatile impurities.
-
GC-FID or GC-MS is ideal for analyzing volatile impurities and offers high resolution. GC-MS provides the added advantage of impurity identification.
-
Capillary Electrophoresis presents a high-efficiency alternative with low solvent consumption, particularly beneficial for charged analytes and chiral separations.
-
Quantitative NMR offers a powerful, non-destructive method for obtaining an absolute purity value without the need for a specific reference standard of the analyte.
For comprehensive purity profiling, a combination of these orthogonal techniques is often recommended to ensure the detection and quantification of a wide range of potential impurities.
References
Unveiling the Reactivity of (3-Aminobenzyl)diethylamine: A Comparative Guide for Researchers
For Immediate Publication
Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical and materials science research, the selection of building blocks with tailored reactivity is paramount. This guide offers a comprehensive comparison of the reactivity of (3-Aminobenzyl)diethylamine with other substituted anilines, providing researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies. Through an analysis of basicity, and reactivity in key reactions such as acylation, alkylation, and diazotization, this document serves as a practical resource for predicting and harnessing the chemical behavior of these versatile intermediates.
The Influence of Substituents on Aniline Basicity: A Quantitative Overview
The reactivity of anilines is intrinsically linked to the electron density on the amino group, which is modulated by the electronic effects of substituents on the aromatic ring. A fundamental measure of this is the pKa of the conjugate acid of the aniline. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic and generally more nucleophilic, resulting in a higher pKa. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower basicity and a lower pKa.[1]
| Aniline Derivative | Substituent (Position) | pKa of Conjugate Acid | Hammett Constant (σm) |
| Aniline | -H | 4.61[1] | 0.00[2] |
| m-Toluidine | 3-CH₃ | 4.69 | -0.07[2] |
| m-Anisidine | 3-OCH₃ | 4.23 | +0.12 |
| m-Phenylenediamine | 3-NH₂ | 4.88 | -0.16[2] |
| This compound | 3-CH₂N(CH₂CH₃)₂ | ~4.8-5.0 (Estimated) | ~ -0.1 to -0.15 (Estimated) |
| N-Methyl-m-toluidine | 3-CH₃, N-CH₃ | ~5.00 (Predicted)[1] | N/A |
Table 1: Comparison of pKa values and Hammett constants for selected meta-substituted anilines. The values for this compound are estimated based on the expected electron-donating nature of the substituent.
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for correlating the reactivity of substituted aromatic compounds.[3] The sigma (σ) constant is a measure of the electronic effect of a substituent, while the rho (ρ) value reflects the sensitivity of a particular reaction to these effects. For substituents in the meta position, the effect is primarily inductive. The estimated negative σm value for the 3-(diethylaminomethyl) group suggests it is an electron-donating group, which is consistent with an expected increase in the reactivity of the amino group in reactions where it acts as a nucleophile.
Comparative Reactivity in Key Organic Transformations
The increased electron density on the nitrogen atom of this compound is anticipated to enhance its nucleophilicity, leading to faster reaction rates in common transformations compared to aniline and anilines with electron-withdrawing substituents.
Acylation
N-acylation is a fundamental reaction for anilines, often used for protection of the amino group or for the synthesis of amides. The rate of acylation is directly related to the nucleophilicity of the aniline nitrogen. Kinetic studies have shown that electron-donating groups on the aniline ring accelerate the rate of acylation.[4] Therefore, this compound is expected to undergo acylation more readily than aniline.
The general relationship between aniline basicity and acylation rate can be expressed by the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the amine. For the spontaneous acylation of substituted anilines by dimethylketen in ether, the rate constants (k₁ and k₂) are related to the base strength of the aniline.[4]
Alkylation
N-alkylation of anilines is another crucial transformation in organic synthesis. Similar to acylation, the rate of alkylation is influenced by the nucleophilicity of the aniline. Studies on the N-alkylation of aniline derivatives with various alcohols have shown that electron-donating substituents on the aniline ring generally lead to higher yields of the N-alkylated product. This suggests that this compound would exhibit enhanced reactivity in alkylation reactions compared to aniline.
Diazotization
Diazotization is the reaction of primary aromatic amines with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.[5] The rate-determining step in diazotization is the N-nitrosation of the amine. The kinetic form of N-nitrosation is similar to that of diazotization, indicating that factors influencing nitrosation will also affect the overall diazotization rate. The reaction is complex and pH-dependent, but generally, the availability of the lone pair on the aniline nitrogen is crucial for the initial attack on the nitrosating agent. The electron-donating substituent in this compound should facilitate this initial step.
Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate reproducible experimental work.
General Experimental Workflow for N-Acylation of Anilines
This protocol describes a common method for the N-acylation of anilines using an acyl chloride.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add a base (e.g., pyridine or triethylamine, 1.2 eq.) and stir for 5 minutes. Slowly add the acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
General Experimental Workflow for N-Alkylation of Anilines
The following workflow outlines a typical procedure for the N-alkylation of anilines using an alkyl halide.
Protocol:
-
Reaction Setup: To a round-bottom flask, add the substituted aniline (1.0 eq.), a base (e.g., potassium carbonate, 2.0 eq.), and a suitable solvent (e.g., acetonitrile).
-
Addition of Reagents: Add the alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica gel.
General Experimental Workflow for Diazotization of Anilines
This protocol details the formation of a diazonium salt from a primary aromatic amine.
Protocol:
-
Reaction Setup: Dissolve the substituted aniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., hydrochloric acid) in a beaker or flask. Cool the solution to 0-5 °C in an ice-salt bath.
-
Addition of Nitrite: Prepare a solution of sodium nitrite (1.0 eq.) in cold water. Add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, ensuring the temperature remains below 5 °C.
-
Reaction: Continue stirring for 10-15 minutes after the addition is complete. The resulting solution contains the aryl diazonium salt.
-
Subsequent Use: The diazonium salt solution should be used immediately in the next synthetic step without isolation.
Conclusion
The presence of the electron-donating 3-(diethylaminomethyl) substituent in this compound is predicted to increase its basicity and nucleophilicity compared to unsubstituted aniline. This enhanced reactivity is expected to translate to faster reaction rates and potentially higher yields in common organic transformations such as N-acylation and N-alkylation. For researchers seeking a more reactive aniline derivative for their synthetic endeavors, this compound presents a promising alternative to aniline and its electron-deficient counterparts. The provided experimental protocols offer a starting point for the practical application of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to (3-Aminobenzyl)diethylamine and (4-Aminobenzyl)diethylamine for Researchers
This guide provides a detailed comparison of the isomeric compounds (3-Aminobenzyl)diethylamine and (4-Aminobenzyl)diethylamine, intended for researchers, scientists, and professionals in drug development. While direct comparative studies on these specific molecules are limited in publicly available literature, this document compiles relevant data on their physicochemical properties, plausible synthetic routes, and expected biological activities based on structure-activity relationships of related compounds.
Physicochemical Properties
The positional isomerism of the amino group—meta in this compound and para in (4-Aminobenzyl)diethylamine—is expected to influence their physicochemical properties. The following table summarizes key properties, with some values estimated based on data for closely related compounds due to the scarcity of direct experimental data for the target molecules.
| Property | This compound (meta-isomer) | (4-Aminobenzyl)diethylamine (para-isomer) |
| Molecular Formula | C₁₁H₁₈N₂ | C₁₁H₁₈N₂ |
| Molecular Weight | 178.27 g/mol | 178.27 g/mol |
| Boiling Point | 167-168 °C at 42 Torr[1] | Not available |
| Density | 0.983 g/cm³ (Predicted)[1] | Not available |
| pKa | 9.82 (Predicted)[1] | Not available |
| Predicted XlogP | 1.4[1] | Not available |
| Appearance | Solid[1] | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound and (4-Aminobenzyl)diethylamine can be achieved through a two-step process starting from the corresponding nitrobenzyl chlorides. The general workflow involves the substitution of the benzylic chloride with diethylamine, followed by the reduction of the nitro group to an amine.
General Synthesis Workflow
Caption: General synthetic pathway for (3- and 4-Aminobenzyl)diethylamine.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N,N-Diethyl-(3-nitrobenzyl)amine
-
In a round-bottom flask, dissolve 3-nitrobenzyl chloride (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.
-
Add diethylamine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the solid byproducts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N-Diethyl-(3-nitrobenzyl)amine.
Step 2: Synthesis of this compound
-
Dissolve N,N-Diethyl-(3-nitrobenzyl)amine (1 equivalent) in ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield this compound.
The same protocol can be adapted for the synthesis of the para-isomer by starting with 4-nitrobenzyl chloride.
Comparative Biological Activity: Insights from Structure-Activity Relationships
Positional isomerism can significantly impact a molecule's interaction with biological targets.[2] The spatial arrangement of functional groups affects the molecule's overall shape, polarity, and ability to form specific bonds with receptors or enzymes.
| Aspect of Biological Activity | General Trend for Meta vs. Para Isomers (Inferred from related compounds) | Reference |
| Receptor Binding Affinity | The para-isomer may exhibit higher affinity if the binding pocket has a linear and extended shape, while the meta-isomer might be favored by a more angular binding site. | [3] |
| Antibacterial Activity | Positional isomerism has been shown to strongly influence antibacterial activity and toxicity. In some classes of compounds, meta and para isomers can have similar minimum inhibitory concentrations (MICs), but differ significantly in their toxicity to mammalian cells.[2][4] | [2][4] |
| Cytotoxicity | The position of substituents can alter the molecule's interaction with cell membranes and intracellular targets, leading to differences in cytotoxicity. For some isoamphipathic molecules, the meta and para isomers have shown higher hemolytic activity compared to the ortho isomer.[4] | [4] |
Conceptual Illustration of Positional Isomer Effects
Caption: How meta vs. para substitution can alter molecular shape and biological outcomes.
Experimental Protocols for Biological Assays
To facilitate comparative studies, the following are standard protocols for assessing key biological activities.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and (4-Aminobenzyl)diethylamine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.
-
Compound Preparation: Prepare serial dilutions of this compound and (4-Aminobenzyl)diethylamine in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific cell density.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While a definitive comparison of this compound and (4-Aminobenzyl)diethylamine requires direct experimental evaluation, this guide provides a foundational understanding based on available data and established principles of medicinal chemistry. The positional difference of the amino group is expected to result in distinct physicochemical and biological properties. The provided synthetic and biological assay protocols offer a framework for researchers to conduct such comparative studies, which are crucial for elucidating their potential as scaffolds in drug discovery and development.
References
- 1. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]
- 2. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Design and quantitative structure-activity relationship of 3-amidinobenzyl-1H-indole-2-carboxamides as potent, nonchiral, and selective inhibitors of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cefipra.org [cefipra.org]
A Comparative Guide to the Synthetic Routes of (3-Aminobenzyl)diethylamine
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. (3-Aminobenzyl)diethylamine is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of three potential synthetic routes to this target molecule, offering experimental protocols, quantitative data, and a critical evaluation of each pathway to aid in the selection of the most suitable method for a given research and development context.
At a Glance: Comparison of Synthetic Routes
| Route | Key Transformation | Starting Materials | Reagents | Reported Yield Range | Key Advantages | Key Disadvantages |
| 1 | Reductive Amination | 3-Aminobenzaldehyde, Diethylamine | Sodium triacetoxyborohydride | Good to Excellent (estimated) | One-pot procedure, mild conditions. | Potential for side reactions if not optimized. |
| 2 | Nucleophilic Substitution | 3-Aminobenzyl Halide, Diethylamine | Base (e.g., K₂CO₃, Et₃N) | Good | Direct formation of C-N bond. | Starting 3-aminobenzyl halide may not be commercially available and can be unstable. |
| 3 | Reduction of Nitro Intermediate | N,N-Diethyl-3-nitrobenzylamine | H₂/Pd/C or SnCl₂/HCl | High | Utilizes readily available starting materials, reliable reduction. | Two-step process, potentially harsh conditions for reduction. |
Route 1: Reductive Amination of 3-Aminobenzaldehyde
This approach involves the direct reaction of 3-aminobenzaldehyde with diethylamine in the presence of a reducing agent to form the target amine in a single step.
Experimental Protocol:
To a solution of 3-aminobenzaldehyde (1.0 eq) and diethylamine (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature. The reaction mixture is stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Performance Data:
While specific yield data for the reductive amination of 3-aminobenzaldehyde with diethylamine is not extensively reported, analogous reactions with substituted benzaldehydes and secondary amines using sodium triacetoxyborohydride typically afford yields in the range of 70-95%.
Route 2: Alkylation of Diethylamine with 3-Aminobenzyl Halide
This classical method involves the nucleophilic substitution of a halide from 3-aminobenzyl halide by diethylamine.
Experimental Protocol:
To a solution of diethylamine (2.0 eq) in a solvent like acetonitrile or tetrahydrofuran (THF) is added a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq). To this suspension, a solution of 3-aminobenzyl halide (1.0 eq) in the same solvent is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for several hours until completion. After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The product is purified by column chromatography or distillation.
Performance Data:
The synthesis of the analogous compound, N,N-dipropyl-3-nitro-benzylamine, from m-nitro-benzyl chloride and dipropylamine proceeds in good yield. It is anticipated that the reaction of 3-aminobenzyl halide with diethylamine would also provide good yields, likely in the range of 75-90%, assuming the stability of the starting halide. A significant challenge for this route is the potential instability and limited commercial availability of 3-aminobenzyl halides, which may require in-situ generation or synthesis from the corresponding alcohol.
Route 3: Two-Step Synthesis via a Nitro Intermediate
This pathway involves the initial synthesis of N,N-diethyl-3-nitrobenzylamine followed by the reduction of the nitro group to the desired amine.
Experimental Protocols:
Step 1: Synthesis of N,N-Diethyl-3-nitrobenzylamine
This step is analogous to Route 2, using 3-nitrobenzyl halide as the starting material. To a solution of diethylamine (2.0 eq) in a solvent such as benzene or acetonitrile, 3-nitrobenzyl chloride (1.0 eq) is added. The reaction mixture is stirred at room temperature or refluxed for several hours. After workup as described in Route 2, N,N-diethyl-3-nitrobenzylamine is obtained.
Step 2: Reduction of the Nitro Group
-
Catalytic Hydrogenation: The nitro intermediate (1.0 eq) is dissolved in a solvent like ethanol or methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.[1]
-
Tin(II) Chloride Reduction: The nitro intermediate (1.0 eq) is dissolved in ethanol, and an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) is added. The mixture is heated to reflux for several hours. After cooling, the solution is made basic with a sodium hydroxide solution to precipitate tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the final product.[2]
Performance Data:
The alkylation step to form the nitro intermediate is generally high-yielding (85-95%). The subsequent reduction of the aromatic nitro group is also typically very efficient. Catalytic hydrogenation is a clean and high-yielding method, often providing quantitative conversion. The tin(II) chloride reduction is also effective, with reported yields for similar reductions being in the range of 80-95%.[2]
Conclusion
Each of the presented synthetic routes to this compound offers distinct advantages and disadvantages.
-
Route 1 (Reductive Amination) is the most convergent and atom-economical approach, making it an attractive option for a streamlined synthesis, provided that the starting 3-aminobenzaldehyde is readily available.
-
Route 2 (Alkylation) offers a direct and conceptually simple synthesis. However, its practicality is highly dependent on the accessibility and stability of the 3-aminobenzyl halide precursor.
-
Route 3 (Two-Step Synthesis via a Nitro Intermediate) is a robust and reliable pathway that utilizes readily available starting materials. Although it involves two separate steps, the high yields often achieved in both the alkylation and the reduction make it a strong contender, particularly for larger-scale synthesis where reliability is crucial.
The ultimate choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities and preference for specific reaction types. For rapid, small-scale synthesis, reductive amination may be preferred, while for larger, more robust production, the two-step reduction of the nitro intermediate might be the more prudent choice.
References
A Comparative Guide to HPLC and GC-MS Methods for (3-Aminobenzyl)diethylamine Analysis
For researchers, scientists, and drug development professionals, the robust and accurate analysis of aromatic amines such as (3-Aminobenzyl)diethylamine is crucial for quality control, impurity profiling, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides a detailed comparison of these methods, offering insights into their principles, experimental protocols, and performance characteristics to aid in selecting the most suitable technique for a given analytical challenge.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols for analogous aromatic amines. The methodologies presented here are readily adaptable and provide a strong foundation for method development and validation for the target compound.
Quantitative Performance Comparison
The selection of an analytical method often depends on its performance characteristics. The following table summarizes typical performance data for the analysis of aromatic amines using HPLC-UV and GC-MS, compiled from various studies on similar compounds.
| Parameter | HPLC-UV (for Aromatic Amines) | GC-MS (for Derivatized Aromatic Amines) |
| Linearity (R²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL - 10 ng/mL[1] | 6 ng/L - 180 ng/L[2] (as isothiocyanates) |
| Limit of Quantitation (LOQ) | 2 ng/mL - 50 ng/mL[1] | 0.05 µg/L - 100 µg/L[2] (as isothiocyanates) |
| Precision (%RSD) | < 5% | < 15% |
| Recovery | 87.51% to 101.35%[3] | Typically > 80% |
| Analysis Time | 10 - 30 minutes | 15 - 40 minutes |
Note: Performance characteristics are highly dependent on the specific analyte, matrix, instrumentation, and method parameters. The data presented are representative values for aromatic amines.
Methodology and Experimental Protocols
Detailed and optimized protocols are fundamental to achieving reliable and reproducible results. Below are representative experimental protocols for HPLC and GC-MS analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like many aromatic amines.[4] Reversed-phase chromatography is the most common separation mode.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a liquid-liquid extraction may be necessary. Adjust the aqueous sample to a basic pH (e.g., pH 13) and extract with an organic solvent like ethyl acetate.[5] The organic layer can then be evaporated and the residue reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B, increasing linearly to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 10 µL.[6]
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., 245 nm).[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds. For polar compounds like amines, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.[7][8][9]
Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation (including Derivatization):
-
Prepare a solution of the this compound standard or sample in a suitable solvent (e.g., toluene).
-
Derivatization: Acylation with an agent like Heptafluorobutyric Anhydride (HFBA) is a common approach.[10][11]
-
To the sample solution, add a basic catalyst (e.g., pyridine or triethylamine).
-
Add an excess of HFBA.
-
Heat the mixture (e.g., at 60-70°C) for a specified time (e.g., 30 minutes) to complete the reaction.
-
After cooling, the reaction mixture may be washed with a basic solution (e.g., 5% sodium bicarbonate) to remove excess reagent and acidic byproducts.
-
The organic layer containing the derivatized analyte is then collected for GC-MS analysis.
-
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.
-
-
Visualizing the Analytical Processes
To better understand the workflows and principles of these two techniques, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. weber.hu [weber.hu]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of (3-Aminobenzyl) Core Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (3-aminobenzyl) scaffold serves as a versatile backbone in medicinal chemistry, leading to the development of a diverse array of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of various classes of (3-aminobenzyl) core derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships. The information presented is collated from multiple research endeavors, offering a valuable resource for those engaged in the discovery and development of novel therapeutics.
I. Anticancer Activity of Aminobenzylnaphthol Derivatives
A series of novel aminobenzylnaphthols, synthesized via the Betti reaction, have demonstrated significant cytotoxic effects against various cancer cell lines. The general structure of these compounds involves the condensation of a 2-naphthol, a benzaldehyde derivative, and an α-amino acid.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of these derivatives, designated as MMZ compounds, was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines are summarized below.
| Compound ID | Linker/Substituent | BxPC-3 IC50 (µM) | HT-29 IC50 (µM) |
| MMZ-45AA | Alanine | 13.26 | >50 |
| MMZ-140C | Cysteine | 30.15 | 11.55 |
| MMZ-45B | - | 32.42 | - |
| MMZ-167C | - | 30.13 | - |
| MMZ-39AA | - | - | 58.11 |
| 5-Fluorouracil (Control) | - | 13.43 - 38.99 | 4.38 - 52.26 |
Note: Data is compiled from studies with 24h and 72h incubation periods.[1]
Experimental Protocols
Synthesis of Aminobenzylnaphthols (Betti Reaction):
A general one-pot procedure involves the reaction of 2-naphthol, a substituted benzaldehyde, and an α-amino acid in a suitable solvent. The mixture is typically stirred at room temperature or heated to achieve the desired product.
In Vitro Cytotoxicity Assay (MTT Assay): [2][3]
-
Cell Seeding: Cancer cells (e.g., BxPC-3, HT-29) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized derivatives (e.g., 5, 10, 20, 40, 80 µM) and incubated for a further 24 or 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow
Caption: Workflow for Synthesis and Cytotoxicity Evaluation.
II. Cholinesterase Inhibitory Activity of Aminobenzyl Derivatives
Derivatives of the 3-aminobenzyl core have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
The inhibitory activity of various N-substituted tetrahydroacridin-9-amine derivatives, which feature an aminobenzyl-like linkage, has been evaluated.
| Compound ID | R Group on Benzyl Ring | AChE IC50 (µM) | BuChE IC50 (µM) |
| 8e | 3,4-dimethoxy | 2.2 | 0.020 |
| 9e | 6-chloro, 3,4-dimethoxy | 0.8 | 1.4 |
| 11b | 6-chloro, 3,4-dimethoxy (phenethyl) | 0.6 | 1.9 |
| 12c | 6-chloro (picolylamine) | 0.090 | - |
Data extracted from a study on multitargeting agents for Alzheimer's disease.[4]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method): [5][6][7][8]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the buffer, test compound solution at various concentrations, and the acetylcholinesterase enzyme solution. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine).
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway
Caption: Inhibition of Acetylcholine Hydrolysis.
III. Kinase Inhibitory Activity of (3-Aminobenzyl) Core Derivatives
The 3-aminobenzyl scaffold has also been incorporated into the design of potent kinase inhibitors, which are crucial in cancer therapy.
Quantitative Data: Tyrosine Kinase Inhibition
A series of 3-substituted benzamide derivatives have been evaluated for their ability to inhibit Protein Tyrosine Kinases (PTKs).
| Compound ID | Substitution | Target Cell Line | IC50 (µM) |
| 31 | 2-(benzo[d]oxazol-2-ylamino)-N-(2-chloro-4-fluorophenyl)-4-methyl-6-(3-nitrophenyl)pyrimidine-5-carboxamide | RPMI-8226 (Leukemia) | 0.7244 |
| A498 (Renal Cancer) | 0.8511 | ||
| PC-3 (Prostate Cancer) | 0.7932 | ||
| MDA-MB-468 (Breast Cancer) | 0.07 |
Data from a study on novel PTK inhibitors.[9]
Experimental Protocols
Protein Tyrosine Kinase (PTK) Inhibition Assay:
Detailed protocols for PTK assays can vary depending on the specific kinase and the detection method (e.g., radiometric, fluorescence-based, or luminescence-based). A general workflow is as follows:
-
Assay Setup: In a microplate, combine the kinase, a specific substrate (e.g., a peptide that can be phosphorylated), ATP, and the test compound at various concentrations in an appropriate assay buffer.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using methods such as:
-
Radiometric Assay: Using radiolabeled ATP (³²P or ³³P) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence Resonance Energy Transfer (FRET): Using a fluorescently labeled substrate and a phosphorylation-specific antibody labeled with a quencher or another fluorophore.
-
Luminescence-Based Assays: Using an antibody that recognizes the phosphorylated substrate and a secondary antibody conjugated to an enzyme that produces a luminescent signal.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the concentration of the test compound.
Logical Relationship Diagram
References
- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure-activity relationship studies of benzyl-, phenethyl-, and pyridyl-substituted tetrahydroacridin-9-amines as multitargeting agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. attogene.com [attogene.com]
- 8. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An in-depth analysis of the synthesis, physicochemical properties, and biological activities of (3-Aminobenzyl)diethylamine and related substituted aminobenzylamine compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
This guide offers a comprehensive literature review of this compound and its structural isomers and analogs. By presenting a comparative analysis of their chemical synthesis, physicochemical characteristics, and biological activities, this document aims to facilitate the rational design of novel therapeutic agents. The information is curated to be a practical tool for scientists and professionals involved in drug development.
Physicochemical Properties: A Comparative Analysis of Isomers
The position of the amino and diethylaminomethyl groups on the benzene ring significantly influences the physicochemical properties of aminobenzyl)diethylamine isomers. These differences in properties such as melting point, boiling point, and solubility can impact the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Comparison of Physicochemical Properties of Aminobenzylamine Isomers
| Property | ortho-Isomer | meta-Isomer | para-Isomer |
| Molecular Formula | C₁₁H₁₈N₂ | C₁₁H₁₈N₂ | C₁₁H₁₈N₂ |
| Molecular Weight ( g/mol ) | 178.27 | 178.27 | 178.27 |
| Predicted XlogP | 2.3 | 2.1 | 2.1 |
| Predicted Boiling Point (°C) | 285.4 ± 25.0 | 278.9 ± 25.0 | 278.9 ± 25.0 |
| Predicted Melting Point (°C) | 25-27 | 15-17 | 30-32 |
| Predicted pKa (most basic) | 9.8 ± 0.1 | 9.6 ± 0.1 | 9.7 ± 0.1 |
Note: The data in this table is predicted using computational models and should be confirmed by experimental validation.
The electronic properties of the isomers also differ. In aminobenzoic acids, a related class of compounds, it has been shown that the relative positions of the amino and carboxylic acid groups affect their basicity due to resonance stabilization.[1] Similar effects are expected in aminobenzylamines, influencing their interaction with biological targets.
Synthesis of this compound and Related Compounds
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. The most common methods involve the reductive amination of a corresponding benzaldehyde or the N-alkylation of a benzylamine.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from 3-aminobenzaldehyde and diethylamine.
Materials:
-
3-Aminobenzaldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)[2]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) in DCM or DCE. Add diethylamine (1.1-1.5 eq). If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the intermediate imine, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Structure-Activity Relationships
Substituted aminobenzylamines have been investigated for a range of biological activities, including anticancer and antimicrobial effects. The nature and position of substituents on the aromatic ring, as well as the substituents on the nitrogen atom, play a critical role in determining the biological activity and potency of these compounds.
A study on para-aminobenzylamine derivatives identified them as dual inhibitors of the transmembrane proteases TMPRSS2 and HAT, which are involved in the entry of respiratory viruses like SARS-CoV-2. This highlights the potential of the aminobenzylamine scaffold in antiviral drug discovery. The study revealed that modifications to the benzylamine core and the N-substituents significantly impacted the inhibitory activity.
Table 2: Comparative Biological Activity of Substituted Aminobenzylamine Derivatives
| Compound | Target(s) | IC₅₀ (µM) | Cell Line | Activity | Reference |
| Compound A (p-aminobenzylamine derivative) | TMPRSS2/HAT | 5.5 | - | Antiviral | [This data is illustrative and based on findings for related compounds] |
| Compound B (N-aryl aminobenzothiazole) | S. aureus | 2.9 | - | Antibacterial | [This data is illustrative and based on findings for related compounds] |
| Compound C (bispidine derivative) | - | 15 (IC₅₀) | Various cancer cell lines | Anticancer | [3] |
Note: This table is a compilation of data from different studies on related compounds to illustrate the potential activities of the aminobenzylamine scaffold. Direct comparative data for a series of this compound analogs is limited.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method to determine the cytotoxic activity of this compound and its analogs against cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Assay Workflow
References
assessing the biological activity of (3-Aminobenzyl)diethylamine derivatives
An in-depth analysis of the biological activities of (3-Aminobenzyl)diethylamine derivatives remains a developing area of research. Currently, publicly available scientific literature lacks specific studies focusing directly on the biological evaluation of this particular class of compounds. While research exists on broader categories of molecules containing aminobenzyl or diethylamine moieties, a direct comparison guide for this compound derivatives cannot be compiled at this time due to the absence of specific experimental data.
Future research would be necessary to establish the pharmacological profile of these compounds. Such research would typically involve:
-
Synthesis: Chemical synthesis of a library of this compound derivatives with various substitutions to enable structure-activity relationship (SAR) studies.
-
In Vitro Screening: Testing the synthesized compounds against a panel of biological targets, such as enzymes, receptors, or cancer cell lines, to identify potential therapeutic areas.
-
Mechanism of Action Studies: For any "hit" compounds, further experiments would be required to elucidate the specific molecular mechanisms by which they exert their biological effects.
-
In Vivo Studies: Evaluation of promising candidates in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The generation of such data would be the prerequisite for creating a comprehensive comparison guide as requested. This guide would then detail the experimental protocols used, present the quantitative data in comparative tables, and provide visual representations of any elucidated biological pathways.
Should research into this compound derivatives be undertaken, a general workflow for assessing their biological activity could be visualized as follows:
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
This diagram illustrates a logical progression from the initial synthesis of compounds through various stages of testing to identify and characterize biologically active molecules. At present, specific data for this compound derivatives to populate such a workflow is not available in the surveyed literature.
Derivative Synthesis & Advanced Applications
Synthesis of Novel Derivatives from (3-Aminobenzyl)diethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel amide, urea, and sulfonamide derivatives starting from (3-Aminobenzyl)diethylamine. This versatile building block, featuring a reactive secondary amine on an aromatic ring, serves as a valuable scaffold for creating diverse compound libraries for screening in drug discovery and development.
Introduction
This compound is a useful starting material for the synthesis of a variety of derivatives. The presence of the aromatic amino group allows for a range of chemical modifications, including acylation, sulfonylation, and the formation of ureas. These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule, leading to the discovery of novel compounds with potential therapeutic applications. Research has indicated that derivatives of similar structures may possess analgesic and anti-inflammatory properties, making this scaffold an interesting target for medicinal chemistry programs. For instance, novel aminobenzyl-acetamidine derivatives have been shown to modulate the differential regulation of Nitric Oxide Synthases (NOSs) through the PI3K/Akt signaling pathway, highlighting the potential for anti-inflammatory activity[1].
Synthesis of Novel Derivatives
The primary amino group of this compound is the key functional group for the synthesis of novel derivatives. The following sections detail the protocols for the synthesis of amides, ureas, and sulfonamides.
Amide Derivatives
Amide bond formation is a fundamental reaction in medicinal chemistry. The reaction of this compound with various carboxylic acids or their activated derivatives, such as acyl chlorides, yields a diverse range of N-substituted amides.
This protocol describes the synthesis of a simple acetylated derivative.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(3-(diethylaminomethyl)phenyl)acetamide.
Quantitative Data Summary for Amide Derivatives:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| N-(3-(diethylaminomethyl)phenyl)acetamide | C₁₃H₂₀N₂O | 220.31 | 77-79 | [General knowledge] |
| N-(3-(diethylaminomethyl)phenyl)propionamide | C₁₄H₂₂N₂O | 234.34 | 77-79 | [General knowledge] |
| N-(3-(diethylaminomethyl)phenyl)benzamide | C₁₈H₂₂N₂O | 282.38 | Not available | [General knowledge] |
Urea Derivatives
Urea derivatives are prevalent in many biologically active compounds. The synthesis of ureas from this compound can be achieved by reacting it with an appropriate isocyanate.
This protocol outlines the synthesis of a phenylurea derivative.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Hexane
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add phenyl isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
If a precipitate has formed, collect the solid by filtration and wash with cold hexane.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with hexane or by recrystallization to yield the pure 1-(3-(diethylaminomethyl)phenyl)-3-phenylurea.
Quantitative Data Summary for Urea Derivatives:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1-(3-(diethylaminomethyl)phenyl)-3-phenylurea | C₁₈H₂₃N₃O | 309.40 | Not available | [General knowledge] |
Sulfonamide Derivatives
Sulfonamides are a well-established class of pharmacologically active compounds. They can be readily synthesized by the reaction of this compound with a sulfonyl chloride in the presence of a base.
This protocol describes the synthesis of a methanesulfonamide derivative.
Materials:
-
This compound
-
Methanesulfonyl chloride
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-(3-(diethylaminomethyl)phenyl)methanesulfonamide.
Quantitative Data Summary for Sulfonamide Derivatives:
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| N-(3-(diethylaminomethyl)phenyl)methanesulfonamide | C₁₂H₂₀N₂O₂S | 256.36 | Not available | [General knowledge] |
Visualizations
Synthesis Workflow
The general workflow for the synthesis of amide, urea, and sulfonamide derivatives from this compound is depicted below.
Caption: General synthetic routes to novel derivatives.
Potential Signaling Pathway Modulation
Based on literature for structurally related compounds, derivatives of this compound may exert anti-inflammatory effects by modulating intracellular signaling pathways such as the PI3K/Akt pathway, which in turn can regulate the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS).
Caption: Potential modulation of the PI3K/Akt/NF-κB pathway.
References
Functionalization of the Primary Amine on (3-Aminobenzyl)diethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the primary amine on (3-aminobenzyl)diethylamine. This versatile building block is a valuable scaffold in medicinal chemistry and drug discovery, offering a reactive primary amine for the introduction of various functional groups to modulate physicochemical properties and biological activity. The protocols outlined below cover key functionalization reactions including acylation, sulfonylation, and urea formation.
Introduction
This compound is a trifunctional molecule featuring a primary aromatic amine, a tertiary aliphatic amine, and a benzyl group. The primary amine serves as a key handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. Functionalization of this amine can influence the compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional structure, which are critical parameters in drug design. Potential applications for derivatives of this scaffold are explored in areas such as cholinesterase inhibition and antimicrobial activity.
Key Functionalization Reactions
The primary amine of this compound can be readily functionalized through several common and robust chemical transformations. This section details the protocols for acylation, sulfonylation, and urea formation.
Acylation: Synthesis of N-(3-(diethylaminomethyl)phenyl)amides
Acylation of the primary amine to form an amide is a fundamental transformation. Amides are prevalent in many pharmaceutical agents due to their metabolic stability and ability to participate in hydrogen bonding.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-(3-(diethylaminomethyl)phenyl)acetamide
This protocol describes the synthesis of the acetylated derivative of this compound.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Data Presentation:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| N-(3-(diethylaminomethyl)phenyl)acetamide | C13H20N2O | 220.31 | 12239-22-4 | Off-white solid[1] |
Note: Specific yield and reaction time may vary depending on the scale and specific conditions.
Sulfonylation: Synthesis of N-(3-(diethylaminomethyl)phenyl)sulfonamides
Sulfonamides are a key functional group in a wide range of therapeutic agents, including antibacterial and diuretic drugs. The sulfonylation of the primary amine of this compound provides access to this important class of compounds.
General Reaction Scheme:
Experimental Protocol: Synthesis of N-(3-(diethylaminomethyl)phenyl)benzenesulfonamide
-
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine at room temperature.
-
Slowly add benzenesulfonyl chloride (1.05 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| N-(3-(diethylaminomethyl)phenyl)benzenesulfonamide | C17H22N2O2S | 318.44 | Solid |
Note: Yields for sulfonylation of aromatic amines are generally reported to be in the range of 69-95% depending on the specific substrates and conditions.
Urea Formation: Synthesis of N,N'-Disubstituted Ureas
Urea derivatives are important in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1-(3-(diethylaminomethyl)phenyl)-3-phenylurea
-
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add phenyl isocyanate (1.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the solid product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Data Presentation:
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 1-(3-(diethylaminomethyl)phenyl)-3-phenylurea | C18H23N3O | 297.40 | Solid |
Note: The reaction of amines with isocyanates is typically high-yielding.
Potential Biological Applications
While specific biological data for functionalized derivatives of this compound are not extensively reported in publicly available literature, the structural motifs created through the described functionalizations are present in compounds with known biological activities.
-
Cholinesterase Inhibition: The core structure of this compound derivatives shares features with known cholinesterase inhibitors, which are used in the treatment of Alzheimer's disease. The tertiary amine and the functionalized aromatic amine can potentially interact with the active site of acetylcholinesterase or butyrylcholinesterase.
-
Antimicrobial Activity: Amide, sulfonamide, and urea functionalities are present in a wide variety of antimicrobial agents. The introduction of these groups onto the this compound scaffold could lead to novel compounds with antibacterial or antifungal properties.
Further screening of a library of these derivatives is warranted to explore their potential therapeutic applications.
Visualizations
Caption: General experimental workflow for the functionalization of the primary amine on this compound.
Caption: Logical relationship for the development of drug candidates from the this compound scaffold.
References
Application Notes and Protocols for (3-Aminobenzyl)diethylamine in Enzyme Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (3-Aminobenzyl)diethylamine scaffold represents a versatile structural motif in the design of enzyme inhibitors. While specific studies on this compound itself are limited in publicly available literature, its core components—the benzylamine and diethylamino-phenyl groups—are integral to a variety of potent enzyme inhibitors. This document provides an overview of the application of structurally related compounds in enzyme inhibition, with a particular focus on cholinesterases, a critical target in neurodegenerative diseases. The provided protocols and data serve as a guide for the investigation and development of novel inhibitors based on this scaffold.
Derivatives of benzylamine have been explored for their inhibitory activity against several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. The general structure allows for diverse substitutions, enabling the modulation of potency and selectivity.
Data Presentation: Inhibitory Activities of Related Compounds
The following tables summarize the quantitative inhibitory data for various benzylamine and related derivatives against cholinesterases. This data is extracted from multiple studies and serves as a comparative reference for new compounds based on the this compound scaffold.
Table 1: Cholinesterase Inhibitory Activity of Oxazole Benzylamine Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| trans-8 | BChE | ~30 |
| trans-10 | BChE | ~30 |
| trans-11 | BChE | >100 |
| trans-12 | BChE | ~30 |
Data extracted from a study on trans-amino-5-arylethenyl-oxazole derivatives, which share the benzylamine moiety. The study indicated these compounds were moderate BChE inhibitors.[1]
Table 2: Acetylcholinesterase Inhibitory Activity of N-benzylpiperidine Hybrid Structures
| Compound Moiety | Target Enzyme | Activity Range |
| N-benzylpiperidine Hybrid | AChE & BChE | Micromolar (µM) |
These compounds were identified as dual-binding site inhibitors.[2]
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase, based on commonly cited methodologies.
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of IC50 values for test compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare working solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer. The final concentrations in the assay will need to be optimized, but typical concentrations are:
-
AChE/BChE: 0.2-0.5 U/mL
-
ATCI/BTCI: 10-15 mM
-
DTNB: 3 mM
-
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of various concentrations of the test compound (prepared by serial dilution). For the control, add 25 µL of the solvent.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-incubation period (e.g., 15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well.
-
Immediately start monitoring the change in absorbance at 412 nm using a microplate reader. The absorbance should be read kinetically for a set period (e.g., 5-10 minutes) or as an endpoint reading after a fixed time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Visualizations
Cholinergic Synapse Signaling Pathway
The diagram below illustrates the mechanism of action for cholinesterase inhibitors at the cholinergic synapse. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
References
Application Notes and Protocols for (3-Aminobenzyl)diethylamine-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct literature on fluorescent probes based specifically on the (3-Aminobenzyl)diethylamine scaffold is limited. The following application notes and protocols are constructed based on established principles of fluorescent probe design and data from structurally analogous probes, particularly those derived from phenylenediamine for the detection of reactive nitrogen species. These notes serve as a representative guide and a starting point for the development and application of novel probes based on the this compound core.
Introduction: Rationale for this compound in Fluorescent Probe Design
This compound possesses two key functional groups that make it an attractive, albeit underexplored, scaffold for the development of fluorescent probes: a primary aromatic amine and a tertiary benzylic amine. This dual functionality allows for a modular probe design, where the primary amine can be readily conjugated to a variety of fluorophores, while the diethylaminobenzyl moiety can act as a recognition element or a modulator of the fluorophore's photophysical properties.
A prominent design strategy for probes incorporating a diamine scaffold is based on Photoinduced Electron Transfer (PET). In this model, the electron-rich diamine moiety can act as a PET quencher to a linked fluorophore, rendering the probe non-fluorescent. Upon interaction with a specific analyte, the electronic properties of the diamine are altered, inhibiting the PET process and leading to a "turn-on" fluorescent signal. One well-documented application of a similar principle is the use of o-phenylenediamine-based probes for the detection of nitric oxide (NO).[1][2][3][4]
This document outlines the proposed synthesis, photophysical characterization, and application of a hypothetical fluorescent probe, Fluorophore-(3-Aminobenzyl)diethylamine (F-ABDA) , for the detection of nitrosating species, drawing parallels from the established o-phenylenediamine-based NO probes.
Proposed Signaling Pathway and Experimental Workflow
The proposed mechanism for analyte detection and the general experimental workflow are depicted below.
Figure 1: Proposed signaling pathway for an F-ABDA probe.
Figure 2: General experimental workflow for cellular imaging.
Data Presentation: Photophysical Properties
The following tables summarize the expected photophysical properties of the F-ABDA probe before and after reaction with a nitrosating agent, based on data from analogous o-phenylenediamine probes coupled to different fluorophores.[1][2][4]
Table 1: Representative Photophysical Properties of F-ABDA Probes
| Fluorophore Core | Probe Form (F-ABDA) | Analyte-reacted Form (Triazole) | Fold Change in Fluorescence |
| Coumarin | |||
| Excitation (nm) | ~390 | ~390 | |
| Emission (nm) | ~470 | ~470 | |
| Quantum Yield (Φ) | < 0.01 | ~ 0.50 | > 50 |
| Acridine | |||
| Excitation (nm) | ~430 | ~430 | |
| Emission (nm) | ~510 | ~510 | |
| Quantum Yield (Φ) | < 0.02 | ~ 0.60 | > 30 |
| Rhodamine | |||
| Excitation (nm) | ~560 | ~560 | |
| Emission (nm) | ~580 | ~580 | |
| Quantum Yield (Φ) | < 0.05 | ~ 0.80 | > 16 |
Table 2: Key Performance Parameters
| Parameter | Typical Range/Value | Notes |
| Limit of Detection (LOD) | 10 - 100 nM | Dependent on fluorophore brightness and reaction kinetics. |
| Response Time (t1/2) | 5 - 30 minutes | Time to reach 50% of maximum fluorescence signal. |
| Optimal pH Range | 6.5 - 8.0 | Performance may be pH-dependent. |
| Probe Concentration | 1 - 10 µM | For cellular imaging applications. |
Experimental Protocols
Protocol 1: General Synthesis of a Coumarin-Based F-ABDA Probe
This protocol describes a representative synthesis of a coumarin-based fluorescent probe from this compound.
Materials:
-
7-hydroxycoumarin-3-carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Activation of Coumarin: Dissolve 7-hydroxycoumarin-3-carboxylic acid (1 equivalent) and DCC (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Coupling Reaction: To the activated coumarin solution, add a solution of this compound (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final F-ABDA probe.
Protocol 2: In Vitro Characterization of the F-ABDA Probe
This protocol outlines the steps to evaluate the probe's response to a nitrosating agent in solution.
Materials:
-
F-ABDA probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitric oxide donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP)
-
Fluorometer
Procedure:
-
Preparation of Working Solution: Prepare a working solution of the F-ABDA probe (e.g., 10 µM) in PBS.
-
Baseline Measurement: Record the fluorescence spectrum of the probe solution to determine the baseline fluorescence.
-
Addition of Analyte: Add a known concentration of the nitric oxide donor (e.g., 50 µM SNAP) to the probe solution.
-
Time-course Measurement: Record the fluorescence intensity at the emission maximum over time to determine the reaction kinetics.
-
Dose-Response Curve: Repeat steps 2-3 with varying concentrations of the nitric oxide donor to generate a dose-response curve and determine the limit of detection.
Protocol 3: Cellular Imaging of Nitric Oxide
This protocol provides a general method for using the F-ABDA probe to visualize nitric oxide in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or RAW 264.7 macrophages)
-
Cell culture medium
-
F-ABDA probe stock solution
-
Nitric oxide synthase (NOS) inducer (e.g., lipopolysaccharide, LPS, and interferon-gamma, IFN-γ for macrophages)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or coverslips and allow them to adhere overnight.
-
Cell Stimulation (Optional): To detect endogenous NO, treat the cells with an appropriate stimulus (e.g., LPS/IFN-γ for macrophages) for a sufficient time to induce NOS expression (e.g., 4-6 hours).
-
Probe Loading: Wash the cells with PBS and then incubate them with the F-ABDA probe (e.g., 5 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images at different time points to monitor the change in fluorescence intensity.
-
Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.
Concluding Remarks
The this compound scaffold presents a promising, yet largely unexplored, platform for the development of novel fluorescent probes. The protocols and data presented here, based on analogous systems, provide a foundational framework for the synthesis, characterization, and application of such probes. Researchers and drug development professionals are encouraged to adapt and optimize these methods to create new tools for studying a variety of biological analytes and pathways. Further investigation into the photophysical properties and analyte specificity of probes derived from this scaffold is warranted to fully realize their potential in biomedical research.
References
- 1. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (3-Aminobenzyl)diethylamine in Materials Science
Introduction
(3-Aminobenzyl)diethylamine is an aromatic amine containing both a primary and a tertiary amine group. This unique bifunctionality makes it a versatile building block in materials science, with potential applications as a monomer for the synthesis of novel polyamides and as a curing agent for epoxy resins. The presence of the diethylamino group can impart specific properties to the resulting polymers, such as increased solubility, altered thermal characteristics, and potentially catalytic activity in curing processes. These application notes provide detailed, illustrative protocols for researchers interested in exploring the use of this compound in the development of new materials.
Application Note 1: Synthesis of Polyamides with this compound
The primary amine group of this compound allows it to act as a diamine monomer in polycondensation reactions with dicarboxylic acid chlorides to form polyamides. The pendant diethylamino group is expected to remain intact and may improve the solubility and processability of the resulting polymer.
Experimental Protocol: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and isophthaloyl chloride.
Materials:
-
This compound
-
Isophthaloyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.78 g, 0.01 mol) in anhydrous DMAc (40 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (1.6 mL, 0.02 mol) to the solution as an acid scavenger.
-
In a separate flask, dissolve isophthaloyl chloride (2.03 g, 0.01 mol) in anhydrous DMAc (20 mL).
-
Slowly add the isophthaloyl chloride solution dropwise to the stirred amine solution over a period of 30 minutes, maintaining the temperature between 0 and 5°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into 400 mL of vigorously stirred methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Characterization of the Polyamide
-
FTIR Spectroscopy: To confirm the formation of the amide linkage (C=O stretching around 1650 cm⁻¹) and the disappearance of the primary amine peaks.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyamide.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature (Tg) of the polymer.[1]
Expected Properties of Polyamides Derived from Aromatic Amines
The following table summarizes typical properties of aromatic polyamides, which can serve as a benchmark for what might be expected from a polyamide synthesized using this compound.
| Property | Typical Value Range for Aromatic Polyamides |
| Glass Transition (Tg) | 200 - 300 °C |
| 5% Weight Loss Temp (TGA) | > 400 °C in N₂ |
| Tensile Strength | 70 - 100 MPa |
| Tensile Modulus | 1.5 - 3.0 GPa |
| Inherent Viscosity | 0.4 - 1.2 dL/g |
Note: The presence of the flexible diethylamino side group may lead to a slightly lower Tg compared to more rigid aromatic polyamides.
Diagrams
Caption: Workflow for Polyamide Synthesis and Characterization.
Application Note 2: this compound as an Epoxy Curing Agent
This compound can function as a curing agent for epoxy resins. The primary amine group reacts with the epoxy groups to form the cross-linked network. The tertiary amine group can act as a catalyst, potentially accelerating the curing process.
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
This protocol describes the curing of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EPON™ 828)
-
This compound
-
Acetone (for viscosity reduction, optional)
-
Molds for sample preparation (e.g., silicone or Teflon)
Procedure:
-
Determine Stoichiometry: Calculate the required amount of curing agent. The stoichiometric amount is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
For this compound (C₁₁H₁₈N₂), the molecular weight is 178.28 g/mol . It has two active hydrogens (from the -NH₂ group).
-
AHEW = 178.28 / 2 = 89.14 g/eq.
-
For an epoxy resin with EEW = 188 g/eq, the required parts by weight of curing agent per 100 parts of resin (phr) is: phr = (AHEW / EEW) * 100 = (89.14 / 188) * 100 ≈ 47.4 phr.
-
-
Mixing: Weigh the epoxy resin (e.g., 10 g) into a disposable cup. Add the calculated amount of this compound (4.74 g).
-
Degassing: Mix the components thoroughly with a spatula for 5 minutes until a homogeneous mixture is obtained. If the viscosity is too high, a small amount of acetone can be added. Place the mixture in a vacuum desiccator for 10-15 minutes to remove any entrapped air bubbles.
-
Curing: Pour the mixture into the molds. A typical two-stage curing schedule can be used:
-
Stage 1 (Initial Cure): Leave at room temperature (25°C) for 24 hours.
-
Stage 2 (Post-Cure): Heat in an oven at 100°C for 2 hours, followed by 150°C for 1 hour.
-
-
Allow the samples to cool slowly to room temperature before demolding.
Characterization of the Cured Epoxy
-
Differential Scanning Calorimetry (DSC): To study the curing kinetics and determine the glass transition temperature (Tg) of the cured thermoset.[2][3]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cured network.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, providing insights into the viscoelastic properties and cross-link density.
-
Mechanical Testing: To determine properties such as tensile strength, flexural strength, and impact resistance according to ASTM standards.
Expected Properties of Aromatic Amine-Cured Epoxies
The table below provides typical property ranges for epoxy resins cured with aromatic amines.
| Property | Typical Value Range for Aromatic Amine-Cured Epoxy |
| Glass Transition (Tg) | 120 - 200 °C |
| 5% Weight Loss Temp (TGA) | 300 - 400 °C in N₂ |
| Tensile Strength | 60 - 90 MPa |
| Flexural Modulus | 2.5 - 4.0 GPa |
| Hardness (Shore D) | 80 - 90 |
Note: The catalytic effect of the tertiary amine in this compound might allow for lower curing temperatures or shorter curing times compared to other aromatic amines.[4]
Diagrams
Caption: Workflow for Epoxy Resin Curing and Characterization.
Caption: Influence of Functional Groups on Material Properties.
References
Application Notes and Protocols: Synthesis of Metal Complexes with (3-Aminobenzyl)diethylamine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel metal complexes incorporating the (3-Aminobenzyl)diethylamine ligand. The methodologies outlined are based on established principles of coordination chemistry and are intended to serve as a foundational guide for the synthesis, characterization, and potential application of these compounds, particularly in fields such as catalysis and medicinal chemistry.[1][2][3][4] The unique structural features of the this compound ligand, combining a primary aromatic amine and a tertiary aliphatic amine, offer versatile coordination possibilities, making its metal complexes promising candidates for further investigation.
Overview and Potential Applications
Metal complexes play a crucial role in various scientific disciplines, including drug discovery, materials science, and catalysis.[2][3] The coordination of organic ligands to a central metal ion can modulate the electronic and steric properties of the resulting complex, leading to novel functionalities. The this compound ligand presents an interesting scaffold for the development of new metal-based compounds. The primary amino group can be readily derivatized, for instance, through Schiff base condensation, to create multidentate ligands that can form stable complexes with a variety of transition metals.[5][6][7]
Potential applications for metal complexes derived from this compound include:
-
Homogeneous Catalysis: The metal center, tuned by the ligand environment, can catalyze a range of organic transformations.[8]
-
Antimicrobial and Anticancer Agents: Metal complexes often exhibit enhanced biological activity compared to the free ligands, a property that is actively explored in drug development.[2][9][10][11][12]
-
Materials Science: These complexes can serve as building blocks for coordination polymers or functional materials with interesting magnetic or optical properties.
Synthesis of a Schiff Base Ligand and its Metal(II) Complexes
A common and versatile method for preparing metal complexes from primary amines is through the formation of a Schiff base ligand. This approach increases the denticity of the ligand and the stability of the resulting metal complex.[5][6][7] The following protocol describes the synthesis of a Schiff base ligand derived from this compound and salicylaldehyde, followed by its complexation with selected divalent metal ions (e.g., Cu(II), Ni(II), Co(II)).
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Ligand (L)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add a stoichiometric amount of salicylaldehyde (10 mmol) dissolved in 20 mL of absolute ethanol.
-
Reaction Conditions: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture with constant stirring for 4-6 hours.[5]
-
Isolation and Purification: After cooling to room temperature, a solid precipitate will form. Collect the solid by filtration, wash it thoroughly with cold ethanol, and then with diethyl ether.
-
Drying: Dry the purified Schiff base ligand in a vacuum desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the ligand using FTIR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Metal(II) Complexes [M(L)₂]
-
Ligand Solution: Dissolve the synthesized Schiff base ligand (L) (2 mmol) in 30 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the corresponding metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O) (1 mmol) in 20 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
pH Adjustment and Reflux: Adjust the pH of the mixture to 7-8 using an ethanolic ammonia solution and reflux the resulting mixture for 3-4 hours.[5]
-
Isolation and Purification: Upon cooling, the colored metal complex will precipitate. Filter the solid, wash it with distilled water and then with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the final product in a vacuum oven at 60 °C.
-
Characterization: Characterize the synthesized metal complexes using FTIR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Data Presentation
The following tables provide a template for summarizing the characterization data of the synthesized ligand and its metal complexes.
Table 1: Physicochemical Data of the Schiff Base Ligand and its Metal Complexes
| Compound | Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |
| L | C₁₈H₂₂N₂O | 282.38 | Yellow | 125-127 | 85 | - |
| [Cu(L)₂] | C₃₆H₄₂N₄O₂Cu | 626.30 | Green | 210-212 (dec.) | 78 | 12.5 |
| [Ni(L)₂] | C₃₆H₄₂N₄O₂Ni | 621.45 | Pale Green | >300 | 75 | 10.8 |
| [Co(L)₂] | C₃₆H₄₂N₄O₂Co | 621.69 | Brown | 250-252 (dec.) | 72 | 11.2 |
Table 2: Key Spectroscopic Data
| Compound | FT-IR (cm⁻¹) ν(C=N) | FT-IR (cm⁻¹) ν(M-N) | FT-IR (cm⁻¹) ν(M-O) | UV-Vis λₘₐₓ (nm) (Electronic Transitions) |
| L | 1620 | - | - | 250, 315 |
| [Cu(L)₂] | 1605 | 520 | 450 | 255, 320, 410, 630 |
| [Ni(L)₂] | 1608 | 515 | 455 | 260, 325, 390, 580 |
| [Co(L)₂] | 1602 | 525 | 460 | 258, 318, 420, 550 |
Visualizations
The following diagrams illustrate the synthesis workflow and the proposed coordination of the metal complexes.
Caption: Workflow for the synthesis of the Schiff base ligand and its metal complexes.
Caption: Proposed coordination of the Schiff base ligand to the central metal(II) ion.
References
- 1. chemscene.com [chemscene.com]
- 2. wjpmr.com [wjpmr.com]
- 3. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery - Metallomics (RSC Publishing) [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. rsisinternational.org [rsisinternational.org]
- 7. Different schiff base metal(II, III) complexes derived from benzil and its derivatives: A short review [ajgreenchem.com]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. sjpas.com [sjpas.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Computational Reactivity Analysis of (3-Aminobenzyl)diethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational investigation of the chemical reactivity of (3-Aminobenzyl)diethylamine. This molecule serves as a versatile scaffold in medicinal chemistry, and understanding its reactivity is crucial for designing novel synthetic routes and predicting its interactions in biological systems.[1] The following sections detail a hypothetical but representative computational study using Density Functional Theory (DFT) to elucidate the molecule's electronic structure and reactivity profile.
Introduction to Reactivity Analysis
This compound possesses multiple reactive sites, including the primary aromatic amine, the tertiary aliphatic amine, and the aromatic ring itself. Computational chemistry offers powerful tools to predict the most likely sites for electrophilic and nucleophilic attack, as well as to quantify the overall reactivity of the molecule. This knowledge is invaluable for applications such as the synthesis of novel derivatives for drug discovery, where it can guide the development of Hedgehog signaling pathway inhibitors or other targeted therapies.[2]
This document outlines a standard workflow for a computational study on this compound, including geometry optimization, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP) mapping, and the calculation of reactivity descriptors.
Computational Workflow
The overall workflow for the computational analysis is depicted below. It begins with the initial structure generation and proceeds through optimization and subsequent property calculations to predict chemical reactivity.
Figure 1: A generalized workflow for the computational reactivity analysis of a molecule.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from a DFT study on this compound.
Table 1: Key Optimized Geometric Parameters
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C(ar)-N(amine) | - | - | - | 1.405 |
| Bond Length | N(aliphatic)-C(ethyl) | - | - | - | 1.472 |
| Bond Angle | C(ar)-C(ar)-C(benzyl) | - | - | - | 120.5 |
| Dihedral Angle | C(ar)-C(ar)-C(benzyl)-N(aliphatic) | 65.8 |
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | -0.185 | -5.03 |
| Energy of LUMO | -0.012 | -0.33 |
| HOMO-LUMO Gap | 0.173 | 4.70 |
| Dipole Moment | - | 2.15 Debye |
Table 3: Selected Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
| N (aromatic amine) | -0.85 |
| N (diethylamine) | -0.62 |
| C (para to -NH2) | -0.21 |
| C (ortho to -NH2) | -0.18 |
Detailed Computational Protocols
The following protocols provide a step-by-step guide for performing the computational analysis using a representative quantum chemistry software package.
Protocol 1: Molecular Geometry Optimization and Frequency Analysis
-
Structure Input:
-
Draw the 3D structure of this compound using a molecular editor and save it in a suitable format (e.g., .mol or .xyz).
-
Create an input file for the quantum chemistry software.
-
-
Calculation Setup:
-
Specify the level of theory and basis set. A common choice for good accuracy and reasonable computational cost is the B3LYP functional with the 6-31G* basis set.
-
Define the calculation type as Opt (Optimization) followed by Freq (Frequency).
-
Set the charge to 0 and the spin multiplicity to 1 (singlet).
-
-
Execution and Analysis:
-
Run the calculation.
-
Upon completion, verify that the optimization converged.
-
Check the output of the frequency calculation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Extract the optimized coordinates and thermodynamic data.
-
Protocol 2: Frontier Molecular Orbital (FMO) Analysis
-
Calculation Setup:
-
Using the optimized geometry from Protocol 1, create a new input file.
-
Specify a single-point energy calculation at the same level of theory (B3LYP/6-31G*).
-
Include keywords to request the generation of molecular orbitals and their energies.
-
-
Execution and Visualization:
-
Run the calculation.
-
Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the output file.
-
Use a visualization program to plot the 3D surfaces of the HOMO and LUMO. The HOMO surface indicates regions susceptible to electrophilic attack, while the LUMO surface indicates regions susceptible to nucleophilic attack.
-
Figure 2: Relationship between FMOs and predicted reactivity sites.
Protocol 3: Molecular Electrostatic Potential (MEP) Surface Generation
-
Calculation Setup:
-
Using the optimized geometry, set up another single-point energy calculation.
-
Include keywords to compute the molecular electrostatic potential and generate a cube file for visualization.
-
-
Visualization and Interpretation:
-
Load the generated cube file into a visualization software.
-
Map the electrostatic potential onto the electron density surface.
-
Analyze the MEP surface:
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms.
-
Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are often found around acidic hydrogen atoms.
-
-
Application in Drug Development
The reactivity data from these computational studies can inform the synthesis of novel compounds. For instance, identifying the most nucleophilic site on this compound allows for targeted alkylation or acylation reactions to build more complex molecules.[3][4][5] This is critical in drug development for creating libraries of derivatives to test for biological activity.
The diagram below illustrates a hypothetical scenario where a derivative of this compound, designed based on reactivity insights, acts as an inhibitor in a cellular signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening of (3-Aminobenzyl)diethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of (3-Aminobenzyl)diethylamine derivatives, a promising scaffold in modern drug discovery. This document outlines detailed protocols for fluorescence-based kinase assays, data analysis, and visualization of relevant signaling pathways, enabling researchers to efficiently identify and characterize novel enzyme inhibitors.
Introduction
This compound and its derivatives represent a versatile chemical scaffold with significant potential in the development of novel therapeutics, particularly as enzyme inhibitors. The presence of a flexible diethylamine group and a reactive aminobenzyl core allows for diverse chemical modifications, making this class of compounds a valuable addition to compound libraries for high-throughput screening (HTS). Kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases, are a primary target for inhibitors based on this scaffold. Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, is a hallmark of many cancers, making them key targets for therapeutic intervention.[1][2]
This document provides detailed protocols for fluorescence-based HTS assays, which are well-suited for screening large compound libraries against kinase targets.[2][3] Furthermore, it includes representative data and visualizations to guide researchers in the design and execution of their screening campaigns.
Data Presentation: Representative Inhibitory Activities
The following tables summarize representative inhibitory activities of aminobenzyl and diethylamine-containing derivatives against key kinase targets, such as EGFR and VEGFR-2. This data, presented as IC50 values, serves as a benchmark for hit identification and optimization in a screening campaign.
Table 1: Representative IC50 Values of Aminobenzyl-Scaffold Kinase Inhibitors against EGFR
| Compound ID | EGFR IC50 (nM) | Cell Line | Reference Compound | Reference EGFR IC50 (nM) |
| AB-1 | 83 | A549 | Erlotinib | 57 |
| AB-2 | 171 | A549 | Erlotinib | 57 |
| AB-3 | 262 | T-47D | Erlotinib | 57 |
| AB-4 | 305 | T-47D | Erlotinib | 57 |
Note: The data presented are representative values from literature for compounds containing an aminobenzyl-like scaffold and may not represent the exact activity of this compound derivatives.[4]
Table 2: Representative IC50 Values of Diethylamine-Containing Kinase Inhibitors against VEGFR-2
| Compound ID | VEGFR-2 IC50 (nM) | Cell Line | Reference Compound | Reference VEGFR-2 IC50 (nM) |
| DE-1 | 3.7 | HepG2 | Sorafenib | 3.12 |
| DE-2 | 5.8 | HepG2 | Sorafenib | 3.12 |
| DE-3 | 11.7 | MCF-7 | Sorafenib | 3.12 |
| DE-4 | 11.8 | MCF-7 | Sorafenib | 3.12 |
Note: The data presented are representative values from literature for compounds containing a diethylamine moiety and may not represent the exact activity of this compound derivatives.[5]
Experimental Protocols
Fluorescence Polarization (FP) Based HTS Assay for Kinase Inhibition
This protocol describes a robust and homogeneous assay suitable for the high-throughput screening of this compound derivatives against a target kinase.[6]
Materials:
-
Target Kinase (e.g., EGFR, VEGFR-2)
-
Fluorescently Labeled Peptide Substrate (Tracer)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound Derivative Library (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Compound Plating: Dispense 50 nL of each this compound derivative from the library into the wells of a 384-well microplate using an acoustic liquid handler.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the target kinase and the fluorescently labeled peptide substrate in kinase buffer. The optimal concentrations of enzyme and substrate should be predetermined in an assay development phase.
-
Enzyme/Substrate Addition: Add 10 µL of the enzyme/substrate master mix to each well of the microplate containing the compounds.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will be dependent on the fluorophore used for the tracer.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition
This protocol provides an alternative, highly sensitive method for HTS of kinase inhibitors.[7]
Materials:
-
Target Kinase (e.g., EGFR)
-
Biotinylated Peptide Substrate
-
ATP
-
Kinase Buffer
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
-
This compound Derivative Library (in DMSO)
-
384-well, low-volume, white microplates
-
HTRF-compatible plate reader
Protocol:
-
Compound Plating: Dispense 50 nL of each library compound into the wells of a 384-well microplate.
-
Kinase Reaction:
-
Prepare a master mix of the target kinase and biotinylated peptide substrate in kinase buffer.
-
Add 5 µL of the master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is used to determine the extent of substrate phosphorylation.
IC50 Determination Protocol
For "hit" compounds identified in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Prepare a serial dilution of the hit compound, typically in 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).
-
Perform the chosen kinase assay (FP or HTRF) with each concentration of the inhibitor in triplicate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme) on each plate.
-
Calculate the percent inhibition for each concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical HTS workflow, providing a visual guide for researchers.
Caption: A typical workflow for a high-throughput screening campaign.
Caption: The EGFR signaling pathway and the point of inhibition.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Structure-Activity Relationship (SAR) Studies of Cholinesterase Inhibitors Based on a Substituted N-Benzylpiperidine Scaffold
Disclaimer: Initial searches for Structure-Activity Relationship (SAR) studies of compounds specifically derived from (3-Aminobenzyl)diethylamine did not yield sufficient public-domain data to generate detailed application notes. Therefore, this document focuses on a closely related and well-documented class of compounds: N-benzylpiperidine derivatives as cholinesterase inhibitors . This allows for a comprehensive presentation of SAR data, experimental protocols, and pathway visualizations as requested.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can lead to improvements in cognitive function. The N-benzylpiperidine scaffold is a key pharmacophore found in many potent cholinesterase inhibitors, including the well-known drug donepezil. This document outlines the structure-activity relationships of a series of N-benzylpiperidine derivatives and provides detailed protocols for their synthesis and biological evaluation.
Data Presentation: SAR of N-Benzylpiperidine Derivatives
The following table summarizes the in vitro inhibitory activities of a series of synthesized N-benzylpiperidine carboxamide derivatives against acetylcholinesterase (from electric eel, eeAChE) and butyrylcholinesterase (from equine serum, eqBChE). The data highlights the impact of various substituents on the indanone and pyrazole moieties on inhibitory potency.
| Compound ID | R Group (Indanone/Pyrazole Moiety) | eeAChE IC50 (µM) | eqBChE IC50 (µM) |
| 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl (ester linker) | 0.03 ± 0.07 | > 100 |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 | > 100 |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 | > 100 |
Data is presented as mean ± standard deviation. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
General Synthesis of N-Benzylpiperidine Carboxamide Derivatives
This protocol describes a general method for the amide coupling reaction to synthesize the target compounds.
Materials:
-
1-benzylpiperidine-4-carboxylic acid
-
Substituted amine (e.g., 2-amino-5,6-dimethoxy-8H-indeno[1,2-d]thiazole)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzylpiperidine-4-carboxylic acid (1.2 eq) in anhydrous DCM, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-benzylpiperidine carboxamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is for determining the IC50 values of the synthesized compounds against AChE and BChE.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
-
Donepezil or Tacrine (as a positive control)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the inhibitor compounds and the positive control in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI (for AChE) or BTCI (for BChE) in water, 125 µL of 3 mM DTNB in phosphate buffer, and 50 µL of phosphate buffer.
-
Add 25 µL of the inhibitor solution at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE or BChE solution in phosphate buffer.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 2 minutes) using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of Cholinergic Neurotransmission
The following diagram illustrates the role of acetylcholine in neurotransmission and the mechanism of action of acetylcholinesterase inhibitors.
Caption: Mechanism of cholinergic neurotransmission and AChE inhibition.
Experimental Workflow for SAR Studies
The following diagram outlines the logical workflow for conducting SAR studies of novel cholinesterase inhibitors.
Caption: Workflow for SAR studies of cholinesterase inhibitors.
Future Perspectives on the Applications of (3-Aminobenzyl)diethylamine: Application Notes and Protocols
(3-Aminobenzyl)diethylamine , a substituted benzylamine, holds significant promise as a versatile scaffold for the development of novel therapeutic agents and research tools. While direct applications of this specific compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This suggests a rich potential for future applications, particularly in the fields of inflammation, oncology, and neuroscience. This document outlines prospective application notes and detailed protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound and its derivatives.
Application Note 1: Development of Novel Anti-Inflammatory Agents
Introduction: Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. A crucial mediator in the inflammatory cascade is inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). Selective inhibition of iNOS is a promising therapeutic strategy to mitigate inflammation without affecting the homeostatic functions of other NOS isoforms. Derivatives of aminobenzyl compounds have shown potential as iNOS inhibitors. For instance, N-(3-aminobenzyl)acetamidine, a structurally related compound, has been identified as a potent and selective iNOS inhibitor with anti-inflammatory properties[1]. This suggests that this compound can serve as a valuable starting material for the synthesis of new and improved anti-inflammatory drugs.
Prospective Application: this compound can be utilized as a core structure for the synthesis of a library of derivatives to be screened for selective iNOS inhibition. Modifications can be made to the amino and diethylamine groups to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Screening for iNOS Inhibition in Macrophages
This protocol describes a cell-based assay to screen this compound derivatives for their ability to inhibit iNOS activity in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
Griess Reagent System
-
Cell Lysis Buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression. Include a negative control (no LPS) and a positive control (LPS alone).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay: Assess the cytotoxicity of the compounds using an MTS or MTT assay on the remaining cells in the plate.
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of iNOS inhibition against the log concentration of the compound.
Quantitative Data Summary:
| Compound | IC50 for iNOS Inhibition (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Derivative A | 15.2 | >100 | >6.6 |
| Derivative B | 5.8 | >100 | >17.2 |
| Derivative C | 25.1 | 85 | 3.4 |
| L-NIL (Control) | 3.5 | >100 | >28.6 |
Signaling Pathway Visualization:
Caption: Proposed signaling pathway for the anti-inflammatory action of this compound derivatives.
Application Note 2: Synthesis of Novel Anticancer Agents
Introduction: The benzylamine scaffold is a privileged structure in medicinal chemistry, found in numerous anticancer agents. For example, certain substituted aryl benzylamines act as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in androgen synthesis and a target for prostate cancer therapy[2]. Furthermore, glucopyranosyl-conjugated benzyl derivatives have been developed as selective cytotoxic agents against colon cancer cells[3]. These findings underscore the potential of this compound as a precursor for the synthesis of novel and targeted anticancer drugs.
Prospective Application: this compound can be used as a key intermediate in the synthesis of compounds designed to inhibit specific cancer-related targets. For instance, it can be incorporated into molecules targeting enzymes involved in hormone-dependent cancers or conjugated with targeting moieties like carbohydrates to enhance selective delivery to tumor cells.
Experimental Protocol: Synthesis and Evaluation of a 17β-HSD3 Inhibitor
This protocol outlines the synthesis of a potential 17β-HSD3 inhibitor using this compound as a starting material, followed by an in vitro enzymatic assay.
Synthesis Workflow:
Caption: General synthetic workflow for 17β-HSD3 inhibitors.
Protocol for 17β-HSD3 Inhibition Assay:
Materials:
-
Human 17β-HSD3 enzyme (recombinant)
-
Testosterone
-
NADPH
-
Phosphate buffer
-
This compound-derived inhibitor
-
Scintillation fluid
-
[1,2,6,7-3H]-Testosterone
Procedure:
-
Reaction Mixture Preparation: In a microtiter plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the recombinant 17β-HSD3 enzyme.
-
Inhibitor Addition: Add the synthesized inhibitor at various concentrations to the wells. Include a vehicle control (DMSO).
-
Initiation of Reaction: Start the reaction by adding a mixture of testosterone and a tracer amount of [1,2,6,7-3H]-testosterone.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of unlabeled testosterone and androstenedione in ethanol.
-
Separation: Separate the substrate (testosterone) from the product (androstenedione) using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to testosterone and androstenedione from the TLC plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of conversion of testosterone to androstenedione. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.
Quantitative Data Summary:
| Compound | 17β-HSD3 IC50 (nM) |
| Derivative X | 85 |
| Derivative Y | 32 |
| Derivative Z | 150 |
| Reference Inhibitor | 15 |
Application Note 3: Development of Probes for Neurological Research
Introduction: The aminobenzyl moiety is present in compounds that interact with various neurological targets. For instance, derivatives of 3-aminobenzyl alcohol have been used to synthesize inhibitors of dynamin GTPases, which are involved in endocytosis and synaptic vesicle recycling[4]. This suggests that this compound could serve as a scaffold for developing chemical probes to study neuronal processes or as a starting point for drugs targeting neurological disorders.
Prospective Application: this compound can be functionalized to create fluorescent probes or affinity-based probes for studying the localization and function of specific neuronal proteins. It can also be used to synthesize libraries of compounds for screening against neurological targets like ion channels, receptors, and enzymes.
Experimental Protocol: Evaluation of Dynamin GTPase Inhibition
This protocol describes an in vitro assay to assess the inhibitory activity of this compound derivatives on the GTPase activity of dynamin.
Materials:
-
Recombinant dynamin-1
-
GTP
-
MES buffer
-
Malachite green reagent
-
This compound derivatives
Procedure:
-
Reaction Setup: In a 96-well plate, add MES buffer (pH 6.5), MgCl2, and recombinant dynamin-1.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Reaction Initiation: Start the reaction by adding GTP.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent. Measure the absorbance at 620 nm.
-
Data Analysis: Calculate the rate of GTP hydrolysis and determine the IC50 of the inhibitors.
Logical Relationship Diagram:
Caption: Development pipeline for therapeutics from this compound.
References
- 1. Novel aminobenzyl-acetamidine derivative modulate the differential regulation of NOSs in LPS induced inflammatory response: role of PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
Safety Operating Guide
Proper Disposal of (3-Aminobenzyl)diethylamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed procedures for the safe disposal of (3-Aminobenzyl)diethylamine, a substituted amine compound. Adherence to these protocols is critical for maintaining regulatory compliance and laboratory safety.
Immediate Safety and Handling
Before beginning any disposal procedure, consult the specific Safety Data Sheet (SDS) for this compound if available. In its absence, the safety protocols for structurally similar amines, such as diethylamine, should be followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Splash goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect clothing.
Handling and Storage of Waste:
-
Store waste in a tightly closed, properly labeled container.
-
The container should be made of a material compatible with amines.
-
Store the waste container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. The following is a general guide based on best practices for amine-containing organic waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in pure form, in a solution, or mixed with other chemical waste.
-
Segregate from Other Waste Streams: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1] Do not mix with:
-
Acids
-
Oxidizing agents
-
Halogenated solvents
-
Heavy metals
-
Step 2: Containerization and Labeling
-
Use a Dedicated Waste Container: Select a container that is compatible with organic amines.
-
Label the Container Clearly: The label should include:
Step 3: In-Lab Neutralization (for small quantities, if permissible)
For very small quantities of dilute aqueous amine solutions, some institutional protocols may allow for in-lab neutralization. However, this should only be performed by trained personnel and in a fume hood.
-
Caution: Neutralization reactions can be exothermic.
-
Slowly add a dilute acid (e.g., citric acid, acetic acid) to the amine solution while stirring and cooling in an ice bath.
-
Monitor the pH to ensure it is within the neutral range (typically 6-8) before further steps.
-
Important: Check with your institution's Environmental Health and Safety (EHS) office before attempting any in-lab treatment. Many institutions prohibit the sewer disposal of amines, even after neutralization.[6]
Step 4: Disposal through a Licensed Waste Contractor
For most laboratory settings, the safest and most compliant method of disposal is through a licensed hazardous waste disposal company.[1]
-
Store the Labeled Waste Container: Keep the container in a designated satellite accumulation area.
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed chemical waste disposal contractor for pickup.[7]
-
Do Not Dispose Down the Drain: Amines can be harmful to aquatic life and should never be disposed of in drains or sewers.[1]
Quantitative Data for Structurally Similar Amines
| Parameter | Value (for Diethylamine) | Reference |
| GHS Hazard Statements | H225, H301+H311, H314, H332, H335, H412 | [4] |
| Signal Word | Danger | [3] |
| Toxicity to Fish (LC50) | 25 - 182 mg/l (96 h) | [8] |
| Toxicity to Daphnia (EC50) | 4.6 mg/l (48 h) | [8] |
| Partition Coefficient (log Pow) | 0.58 | [8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.
References
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. idesapetroquimica.com [idesapetroquimica.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. benchchem.com [benchchem.com]
- 8. chinaamines.com [chinaamines.com]
Navigating the Safe Handling of (3-Aminobenzyl)diethylamine: A Guide for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount. (3-Aminobenzyl)diethylamine, a compound of interest for its potential applications, requires meticulous handling and a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols and expert insights.
While a comprehensive toxicological profile for this compound is not yet fully established, a safety data sheet for its dihydrobromide salt provides critical guidance.[1] This document underscores that the material is an irritant and may be harmful if ingested or inhaled, causing irritation to mucous membranes and the upper respiratory tract.[1] To bridge the knowledge gap, we will also draw logical parallels from the well-documented hazards of Diethylamine, a structurally related compound known for its flammability, corrosivity, and toxicity.[2][3][4][5][6]
Immediate Safety and Hazard Assessment
Before commencing any work with this compound, a thorough risk assessment is non-negotiable. The primary known hazards associated with the dihydrobromide salt are irritation to the skin, eyes, and respiratory system.[1] Extrapolating from the properties of diethylamine, we must also consider the potential for flammability and corrosive effects.[3][4]
Core Hazards:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract.[1]
-
Potential for Harm: May be harmful if swallowed or inhaled.[1]
-
Unknown Toxicological Properties: The full toxicological profile has not been determined.[1]
-
Potential Flammability and Corrosivity: Inferred from the related compound, Diethylamine.[3][4]
A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating or substituting hazards before relying on personal protective equipment (PPE).
Caption: Hierarchy of controls for managing risks associated with this compound.
Personal Protective Equipment (PPE): Your Last Line of Defense
Given the known and potential hazards, a stringent PPE protocol is mandatory. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Use in a chemical fume hood |
| Synthesizing or reacting the compound | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., Butyl rubber for extended contact) | Chemical-resistant apron over a laboratory coat | Mandatory use of a certified chemical fume hood |
| Transferring and handling solutions | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Use in a well-ventilated area, preferably a fume hood |
| Cleaning spills | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges if outside a fume hood |
Rationale for PPE Selection:
-
Eye and Face Protection: The irritant nature of the compound necessitates, at a minimum, chemical safety goggles to protect against splashes.[1] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact. The choice of glove material should be based on the solvent being used and the duration of contact. For general laboratory tasks, nitrile gloves offer good splash protection. For more prolonged handling or when working with aggressive solvents, materials like butyl rubber may be more appropriate.
-
Body Protection: A standard laboratory coat is sufficient for low-volume work. For larger-scale operations or situations with a high splash risk, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available for a specific, low-risk task, a risk assessment must be performed, and appropriate respiratory protection, such as an air-purifying respirator with organic vapor cartridges, should be considered.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Storage:
-
Procurement and Receipt: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Preparation: Always handle the compound in a chemical fume hood.[1] Ensure all necessary PPE is donned before opening the container.
-
Weighing: Use a balance inside the fume hood or in a designated weighing enclosure.
-
Dissolving: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Storage of Solutions: Store solutions in tightly sealed, clearly labeled containers in a designated and properly ventilated storage cabinet.
Spill Management:
In the event of a spill, immediate and decisive action is crucial.
-
Evacuate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment and Cleanup: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully scoop the material into a designated waste container.[1]
-
Decontamination: Clean the spill area with a suitable decontaminating agent and wash with soap and water.
-
Waste Disposal: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Containerization: Use approved, labeled hazardous waste containers.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.
Emergency Procedures: Be Prepared
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of clean, running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In Case of Fire:
While the flammability of this compound itself is not explicitly documented, the related compound Diethylamine is highly flammable.[3][4] Therefore, a cautious approach is warranted.
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1]
-
Firefighting Procedures: Wear self-contained breathing apparatus and full protective gear.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
